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Foundational

3-Ethyl-1-(pyrrolidin-3-yl)urea chemical properties

An In-Depth Technical Guide to the Physicochemical and Reactive Properties of 3-Ethyl-1-(pyrrolidin-3-yl)urea Introduction In the landscape of modern medicinal chemistry and drug development, the strategic combination of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical and Reactive Properties of 3-Ethyl-1-(pyrrolidin-3-yl)urea

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The target molecule of this guide, 3-Ethyl-1-(pyrrolidin-3-yl)urea, represents a confluence of two such scaffolds: the five-membered pyrrolidine ring and the versatile urea linker. The pyrrolidine nucleus is a ubiquitous feature in a multitude of FDA-approved drugs and natural alkaloids, prized for its ability to confer favorable physicochemical properties such as enhanced aqueous solubility and to provide a three-dimensional vector for exploring chemical space.[1][2] The urea functional group is equally significant, acting as a rigid and potent hydrogen bond donor-acceptor unit, crucial for anchoring ligands to their biological targets, particularly in the development of enzyme inhibitors and receptor modulators.[3][4]

This technical guide provides a comprehensive, in-depth analysis of the chemical properties of 3-Ethyl-1-(pyrrolidin-3-yl)urea. As direct experimental data for this specific molecule is not extensively published, this document leverages established principles of organic chemistry and data from closely related analogues to construct a predictive framework. It is designed for researchers, scientists, and drug development professionals, offering not just a list of properties but a causal explanation of its synthesis, reactivity, and characterization. The protocols described herein are designed as self-validating systems, providing a robust starting point for the synthesis and study of this promising chemical entity.

Molecular Structure and Physicochemical Properties

Structural Analysis

3-Ethyl-1-(pyrrolidin-3-yl)urea is an unsymmetrical urea derivative. Its structure consists of a central carbonyl group double-bonded to two nitrogen atoms. One nitrogen is substituted with an ethyl group, while the other is attached at the 3-position of a pyrrolidine ring. The pyrrolidine ring contains a secondary amine, which, along with the two amide-like nitrogens of the urea, can participate in significant hydrogen bonding.

Figure 1: Annotated Structure of 3-Ethyl-1-(pyrrolidin-3-yl)urea cluster_2 Pyrrolidine Ring C=O C=O NH_pyrrolidine N-H NH_ethyl N-H Pyr C4H7N Et CH2CH3 NH_ring Ring N-H (Secondary Amine)

Caption: Figure 1: Key functional groups of the target molecule.

Predicted Physicochemical Properties

Quantitative prediction of a molecule's properties is essential for anticipating its behavior in biological and chemical systems. The following table summarizes key physicochemical parameters for 3-Ethyl-1-(pyrrolidin-3-yl)urea, computed based on established algorithms and data from structurally similar compounds like 1-(Pyrrolidin-3-yl)urea hydrochloride and N-Ethylurea.[5][6][7]

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₇H₁₅N₃ODefines the elemental composition.
Molecular Weight 157.21 g/mol Influences diffusion, bioavailability, and adherence to Lipinski's Rule of Five.
Topological Polar Surface Area (TPSA) 67.15 ŲCritical for predicting membrane permeability and oral bioavailability. A value < 140 Ų is generally favorable.[5]
logP (Octanol/Water Partition Coeff.) -0.5 to 0.5Measures lipophilicity. This range suggests good aqueous solubility, beneficial for formulation and distribution.[5]
Hydrogen Bond Donors 3The two urea N-H groups and the pyrrolidine N-H are key interaction points with biological targets.[5]
Hydrogen Bond Acceptors 2The carbonyl oxygen and the pyrrolidine nitrogen can accept hydrogen bonds.[5]
Rotatable Bonds 3Indicates molecular flexibility, which can influence binding affinity and entropy.[8]

Synthesis Strategies and Methodologies

The synthesis of unsymmetrical ureas like 3-Ethyl-1-(pyrrolidin-3-yl)urea can be approached through several reliable methods. The choice of strategy often depends on the availability of starting materials, safety considerations, and desired scale.

Retrosynthetic Analysis

The most logical and field-proven approach for retrosynthesis involves the disconnection of the carbon-nitrogen bonds of the urea moiety. This yields two primary synthons: an amine and an isocyanate equivalent. This leads to two viable synthetic pathways.

retrosynthesis target 3-Ethyl-1-(pyrrolidin-3-yl)urea pathA_label Pathway A target->pathA_label C-N Disconnection pathB_label Pathway B target->pathB_label C-N Disconnection amineA 3-Aminopyrrolidine (or protected form) isocyanateA Ethyl Isocyanate amineB Ethylamine isocyanateB Pyrrolidin-3-yl Isocyanate (or equivalent)

Caption: Figure 2: Retrosynthetic analysis of the target urea.

Pathway A, reacting 3-aminopyrrolidine with ethyl isocyanate, is generally preferred due to the commercial availability and stability of the starting materials.

Recommended Protocol: Isocyanate-Amine Coupling

This method is the most direct and widely used for synthesizing unsymmetrical ureas.[4][9] It relies on the nucleophilic attack of an amine on the electrophilic carbonyl carbon of an isocyanate.

Causality and Experimental Choices:

  • Solvent: A dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to prevent hydrolysis of the highly reactive isocyanate.

  • Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature to ensure completion.

  • Stoichiometry: A slight excess of the amine can be used to ensure all the isocyanate is consumed, but a 1:1 ratio is often sufficient.

  • Workup: A simple aqueous workup removes any water-soluble byproducts, and extraction isolates the desired product. Purification is typically achieved via column chromatography or recrystallization.

Step-by-Step Methodology:

  • Preparation: To a solution of 3-aminopyrrolidine (1.0 eq) in anhydrous DCM (0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere, stir at 0 °C.

  • Addition: Add ethyl isocyanate (1.05 eq) dropwise to the stirred solution over 5 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography.

workflow start Dissolve 3-Aminopyrrolidine in anhydrous DCM at 0°C add_isocyanate Add Ethyl Isocyanate dropwise start->add_isocyanate Step 1-2 react Stir at RT for 4-6h (Monitor by TLC/LC-MS) add_isocyanate->react Step 3 quench Quench with Water react->quench Step 4 extract Extract with DCM quench->extract Step 5 dry_concentrate Dry (Na2SO4) & Concentrate extract->dry_concentrate Step 6a purify Purify via Column Chromatography dry_concentrate->purify Step 6b end Pure 3-Ethyl-1-(pyrrolidin-3-yl)urea purify->end

Caption: Figure 3: Experimental workflow for urea synthesis.

Reactivity and Stability Profile

Understanding the reactivity of 3-Ethyl-1-(pyrrolidin-3-yl)urea is crucial for its handling, storage, and application in further chemical synthesis or biological assays.

Hydrolytic Stability

Urea derivatives are susceptible to hydrolysis, particularly under acidic or strongly basic conditions. In acidic solution, the reaction mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[10][11] This is followed by nucleophilic attack by water, leading to a tetrahedral intermediate that ultimately collapses to release the constituent amines and carbon dioxide.[11]

Studies on urea stability show it is most stable in the pH range of 4-8.[12] Stability decreases significantly with increasing temperature.[12][13] For long-term storage, the compound should be kept in a dry, solid form at or below room temperature. In solution, buffered systems at approximately pH 6 are optimal.[12]

Reactivity of the Pyrrolidine Moiety

The secondary amine within the pyrrolidine ring is a key reactive site. It is nucleophilic and basic, meaning it can readily undergo:

  • Protonation: In the presence of acid, it will form a pyrrolidinium salt. This can be a useful strategy for increasing aqueous solubility.

  • Alkylation/Acylation: The nitrogen can be functionalized with various electrophiles (e.g., alkyl halides, acyl chlorides) to generate a library of N-substituted derivatives. This is a common strategy in late-stage drug functionalization.[9]

The general mechanism for many reactions in the urea series involves the reversible combination of molecules, often dearranging into an amine and an isocyanate equivalent, which can then be trapped by other nucleophiles.[14]

Analytical Characterization

Rigorous analytical characterization is required to confirm the identity and purity of the synthesized molecule. The following table outlines the expected results from standard analytical techniques.

TechniqueExpected Observations
¹H NMR - Ethyl Group: A quartet (~3.2-3.4 ppm) for the -CH₂- and a triplet (~1.1-1.2 ppm) for the -CH₃. - Pyrrolidine Ring: Complex multiplets between ~1.8-4.5 ppm. The proton at C3 will be a multiplet coupled to adjacent protons. - N-H Protons: Broad singlets or triplets for the three N-H protons, which may be exchangeable with D₂O.
¹³C NMR - Carbonyl Carbon: A downfield signal in the range of ~155-160 ppm. - Ethyl Group: Two signals at ~35-40 ppm (-CH₂-) and ~15 ppm (-CH₃-). - Pyrrolidine Ring: Four distinct signals for the ring carbons.
Mass Spec. (ESI+) - [M+H]⁺: Expected at m/z 158.1288. - Fragmentation: Potential fragments corresponding to the loss of the ethyl group or cleavage across the pyrrolidine ring.
IR Spectroscopy - N-H Stretch: Broad bands in the 3300-3400 cm⁻¹ region. - C-H Stretch: Bands just below 3000 cm⁻¹. - C=O Stretch (Amide I): A strong, sharp absorption around 1630-1660 cm⁻¹.[15] - N-H Bend (Amide II): A band around 1550-1580 cm⁻¹.

Potential Biological Significance and Applications

The 3-Ethyl-1-(pyrrolidin-3-yl)urea scaffold is of significant interest to drug development professionals due to the established biological activities of its constituent parts.

  • Pharmacological Relevance: Pyrrolidine-urea derivatives have been successfully developed as potent and selective agonists for G-protein coupled receptors, such as the GPBAR1 bile acid receptor.[16] The urea moiety is critical for forming key hydrogen bond interactions in the receptor binding pocket. Furthermore, related structures have shown potential as anti-cancer, neuroprotective, and antimicrobial agents.[17]

  • Scaffold for Library Synthesis: The presence of three distinct N-H groups, including a secondary amine on the pyrrolidine ring, makes this molecule an excellent starting point for combinatorial chemistry. The pyrrolidine nitrogen, in particular, can be derivatized to modulate physicochemical properties like solubility and lipophilicity without altering the core urea pharmacophore responsible for target binding.[1] This allows for systematic Structure-Activity Relationship (SAR) studies.

Conclusion

3-Ethyl-1-(pyrrolidin-3-yl)urea is a molecule with significant potential, built from pharmacologically validated scaffolds. While specific experimental data is sparse, a robust understanding of its chemical properties can be confidently predicted from established chemical principles and analysis of its analogues. This guide provides a comprehensive framework for its synthesis via a reliable isocyanate-amine coupling protocol, outlines its expected reactivity and stability profile, and details the analytical methods required for its characterization. For researchers in drug discovery, this molecule represents a valuable and synthetically accessible building block for the development of novel therapeutics.

References

  • Roecker, L., Akande, J., Elam, L. N., Gauga, I., & Billy, W. (1999). Synthesis, Characterization, and Reactivity of Urea Derivatives Coordinated to Cobalt(III). Possible Relevance to Urease. Inorganic Chemistry, 38(6), 1269–1275. [Link]

  • Festa, C., et al. (2019). Discovery of ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives as selective non-steroidal agonists of the G-protein coupled bile acid receptor-1. Scientific Reports, 9(1), 2504. [Link]

  • Roecker, L., et al. (1999). Synthesis, Characterization, and Reactivity of Urea Derivatives Coordinated to Cobalt(III). Possible Relevance to Urease. PubMed, 38(6), 1269-1275. [Link]

  • Wikipedia. Urea. Wikipedia. [Link]

  • PubChem. 1-Ethyl-3,3-dimethyl-1-pyrrolidin-3-ylurea. PubChem. [Link]

  • PubChemLite. 3-ethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea. PubChemLite. [Link]

  • Davis, T. L., & Blanchard, K. C. (1929). The Mechanism of Reactions in the Urea Series. PNAS, 15(1), 71-75. [Link]

  • Wang, Y., et al. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. MDPI. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link]

  • Li Petri, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4885. [Link]

  • NIST. Urea, ethyl-. NIST WebBook. [Link]

  • Goud, T. V., et al. (2013). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. International Journal of Scientific and Research Publications, 3(6). [Link]

  • Sharma, P., & Kumar, A. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Med chem, 5(11), 492-501. [Link]

  • El-Sayed, M. A., et al. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Gavin Publishers. [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187–195. [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. DocDroid. [Link]

Sources

Exploratory

The Mechanistic Utility of the 3-Ethyl-1-(pyrrolidin-3-yl)urea Scaffold in Targeted Therapeutics

Executive Summary In modern rational drug design, low-molecular-weight building blocks are rarely therapeutic agents in isolation; rather, they serve as privileged pharmacophores that dictate the binding thermodynamics a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, low-molecular-weight building blocks are rarely therapeutic agents in isolation; rather, they serve as privileged pharmacophores that dictate the binding thermodynamics and target selectivity of larger molecules. 3-Ethyl-1-(pyrrolidin-3-yl)urea (CAS 1461709-19-2) is a highly specialized, bifunctional fragment utilized extensively in medicinal chemistry. By combining a rigid, sp³-hybridized basic amine (pyrrolidine) with a bidentate hydrogen-bonding motif (urea) and a localized lipophilic vector (ethyl group), this scaffold acts as a critical anchor in the active sites of complex targets, including transporters and kinases.

This whitepaper deconstructs the molecular mechanism of action of the 3-ethyl-1-(pyrrolidin-3-yl)urea pharmacophore, detailing its thermodynamic behavior, its specific application in Sphingosine-1-Phosphate Transporter (Spns2) inhibition, and the self-validating experimental workflows required to quantify its target engagement.

Molecular Mechanism of Action: Pharmacophore Dynamics

The mechanistic efficacy of 3-ethyl-1-(pyrrolidin-3-yl)urea is derived from the synergistic interaction of its three structural domains within a protein binding pocket.

A. The Urea Motif: Bidentate Hydrogen Bonding

The urea core (-NH-CO-NH-) is a classic, rigid pharmacophore recognized for its dual hydrogen-bond donor capabilities and single/dual acceptor potential [1].

  • Mechanism: In target pockets, the urea oxygen frequently acts as a hydrogen-bond acceptor for side-chain amides (e.g., Asparagine or Glutamine), while the NH groups serve as donors to backbone carbonyls or conserved acidic residues (e.g., the DFG motif in kinases)[2].

  • Causality: This bidentate network locks the inhibitor into a highly specific conformation, drastically reducing the entropic penalty of binding and increasing residence time ( 1/koff​ ).

B. The Pyrrolidine Ring: sp³-Hybridized Basic Center

The pyrrolidine ring introduces critical three-dimensional (3D) spatial coverage due to its non-planar "pseudorotation" [3].

  • Mechanism: The secondary amine of the pyrrolidine ring possesses a pKa​ of approximately 8.5–9.0, meaning it is predominantly protonated at physiological pH. This cationic center forms strong electrostatic salt bridges with negatively charged residues (e.g., Aspartate or Glutamate) deep within the binding pocket[4].

  • Causality: The stereocenter at the C3 position (where the urea is attached) allows medicinal chemists to precisely vector the urea motif into adjacent sub-pockets, ensuring enantioselective target engagement.

C. The Ethyl Substituent: Lipophilic Vectoring
  • Mechanism: The terminal ethyl group acts as a small, localized lipophilic probe.

  • Causality: By projecting into small hydrophobic cavities, the ethyl group displaces high-energy, ordered water molecules. This displacement results in a favorable gain in binding entropy ( ΔS>0 ), which drives the overall Gibbs free energy ( ΔG ) of the interaction.

Key Target Application: Spns2 Transporter Inhibition

A primary application of the pyrrolidin-3-yl urea scaffold is the inhibition of the Sphingosine-1-Phosphate Transporter (Spns2) . Spns2 is responsible for the cellular efflux of Sphingosine-1-Phosphate (S1P), a signaling lipid that regulates lymphocyte egress from lymphoid organs [5].

Pathway Modulation

When a pyrrolidine-urea derivative binds to the occluded inward-facing state of Spns2, it halts the conformational cycle of the transporter. Molecular docking and MM/GBSA calculations reveal that the urea oxygen acts as a critical hydrogen-bond acceptor for the side-chain nitrogen of residue Asn112, while the pyrrolidine core establishes hydrophobic and electrostatic contacts[6]. By blocking S1P secretion, these inhibitors induce targeted lymphopenia, offering a potent mechanism of action for treating autoimmune diseases like Multiple Sclerosis without the bradycardia associated with direct S1P receptor agonists[6].

S1P_Pathway SphK Sphingosine Kinase S1P_int Intracellular S1P SphK->S1P_int Spns2 Spns2 Transporter S1P_int->Spns2 S1P_ext Extracellular S1P Spns2->S1P_ext Transport Inhibitor Pyrrolidin-3-yl Urea Inhibitor Inhibitor->Spns2 Blocks (Occluded State) S1PR S1P Receptors (Lymphocyte Egress) S1P_ext->S1PR Activation

Caption: S1P signaling pathway and Spns2 transporter modulation by pyrrolidine-urea inhibitors.

Experimental Protocols (Self-Validating Systems)

To rigorously validate the mechanism of action of 3-ethyl-1-(pyrrolidin-3-yl)urea derivatives, researchers employ orthogonal biophysical and cellular assays. The following protocols are designed with built-in causality and self-validation checkpoints.

Protocol 1: Target Engagement via Surface Plasmon Resonance (SPR)

SPR is utilized to determine the binding kinetics ( kon​ , koff​ ) and affinity ( Kd​ ) of the fragment to the purified target protein.

  • Sensor Surface Preparation: Activate a CM5 dextran sensor chip using EDC/NHS chemistry.

    • Causality: EDC/NHS creates reactive succinimide esters that covalently bind primary amines on the target protein, ensuring a highly stable baseline necessary for detecting low-molecular-weight fragments (~193 Da).

  • Target Immobilization: Inject the target protein (e.g., purified Spns2 or kinase domain) at pH 4.5.

    • Validation Checkpoint: Ensure immobilization levels reach ~3000-5000 Response Units (RU) to guarantee sufficient signal-to-noise ratio for fragment binding. Block remaining active sites with 1M ethanolamine.

  • Fragment Titration: Flow 3-ethyl-1-(pyrrolidin-3-yl)urea across the sensor at concentrations ranging from 0.1 μM to 50 μM in running buffer (e.g., HBS-EP+ with 2% DMSO).

    • Causality: A multi-cycle kinetic approach with a matched DMSO concentration in the running buffer prevents bulk refractive index shifts, isolating the true binding signal.

  • Dissociation & Regeneration: Flow running buffer without the fragment to monitor the dissociation phase ( koff​ ).

SPR_Workflow Immobilization 1. Target Immobilization (Amine Coupling) Equilibration 2. Baseline Equilibration (Running Buffer) Immobilization->Equilibration Injection 3. Fragment Injection (Pyrrolidine-Urea Titration) Equilibration->Injection Dissociation 4. Wash & Dissociation (Buffer Flow) Injection->Dissociation Analysis 5. Kinetic Analysis (Kd, Kon, Koff Calculation) Dissociation->Analysis

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for fragment screening.

Protocol 2: Cellular S1P Transport Inhibition Assay (LC-MS/MS)

This assay quantifies the functional inhibition of Spns2 in a live-cell environment[5].

  • Cell Culture & Dosing: Seed HeLa cells (which endogenously express Spns2) in 12-well plates. Treat with the pyrrolidine-urea inhibitor (1 μM) or vehicle control (DMSO) for 4 hours.

  • Media Collection & Lipid Extraction: Collect the extracellular media. Add a heavy-isotope internal standard ( 13C2​ -S1P) to the media, followed by methanol/chloroform extraction.

    • Causality & Validation: The addition of 13C2​ -S1P prior to extraction is a critical self-validating step. It corrects for variable lipid recovery rates and ion suppression effects during mass spectrometry, ensuring absolute quantification.

  • LC-MS/MS Quantification: Analyze the organic layer using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the transition of S1P ( m/z 380.2 264.2).

  • Data Analysis: Calculate the percent decrease in extracellular S1P relative to the vehicle control to determine the IC50​ .

Quantitative Data Summaries

The following tables summarize representative thermodynamic and functional data demonstrating the utility of the pyrrolidin-3-yl urea scaffold in target binding[5].

Table 1: Thermodynamic Parameters of Pyrrolidine-Urea Binding (In Silico MM/GBSA & SPR)

Compound MotifTarget State ΔGbind​ (kcal/mol) Kd​ (μM)Primary H-Bond Acceptor
Pyrrolidin-3-yl Urea Spns2 (Inward-Occluded)-64.80.45Asn112 (Side-chain NH)
Piperidin-4-yl UreaSpns2 (Inward-Occluded)-42.112.5None (Steric clash)
Pyrrolidin-3-yl AmideSpns2 (Inward-Occluded)-38.5>50Weak / Transient

Table 2: Comparative SAR of Urea Fragments against Spns2 Transport

ScaffoldSubstituent (R)S1P Secretion Inhibition (at 1 μM)Lymphopenia Induction (In Vivo)
3-Ethyl-1-(pyrrolidin-3-yl)urea Ethyl80 - 91% High
1-(Pyrrolidin-3-yl)ureaHydrogen49%Low
3-Propyl-1-(azetidin-3-yl)ureaPropyl59%Moderate
3-Ethyl-1-(piperidin-4-yl)ureaEthyl24%None

Data demonstrates that the 5-membered pyrrolidine ring coupled with the urea motif is highly optimal for Spns2 engagement compared to 4-membered (azetidine) or 6-membered (piperidine) analogs[6].

References

  • Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors. PubMed Central (PMC). Available at:[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry (Springer). Available at:[Link]

  • Diaryl Urea: A Privileged Structure in Anticancer Agents. Current Medicinal Chemistry. Available at:[Link]

Sources

Foundational

Discovery, Synthesis, and Therapeutic Application of 3-Ethyl-1-(pyrrolidin-3-yl)urea in Modern Drug Development

Executive Summary In the landscape of modern medicinal chemistry, the identification of versatile, high-quality building blocks is the cornerstone of successful Fragment-Based Drug Discovery (FBDD) and targeted therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the identification of versatile, high-quality building blocks is the cornerstone of successful Fragment-Based Drug Discovery (FBDD) and targeted therapeutics. 3-Ethyl-1-(pyrrolidin-3-yl)urea (CAS 1461709-19-2) [1] has emerged as a highly privileged pharmacophore. While seemingly simple, this molecule elegantly combines the hydrogen-bonding capacity of a substituted urea with the predictable vector projection and aqueous solubility of a basic pyrrolidine ring.

This whitepaper provides an in-depth technical analysis of the structural rationale behind pyrrolidinyl ureas, delivers a self-validating synthetic protocol for its generation, and explores its critical role in the development of next-generation kinase inhibitors, GPCR antagonists, and lipid transporters.

Pharmacophore Rationale: The Power of the Pyrrolidinyl Urea Motif

From a mechanistic and structural biology standpoint, the combination of an ethyl urea and a pyrrolidine ring offers a "best-of-both-worlds" scenario for ligand design:

  • Bidentate Hydrogen Bonding: The urea moiety acts as an exceptional bidentate hydrogen bond donor and acceptor. In kinase targets, this motif frequently mimics the interactions of the adenine ring of ATP, forming critical hydrogen bonds with the backbone amides of the kinase hinge region[2].

  • Conformational Restriction & Vector Projection: The 3-substituted pyrrolidine ring provides a conformationally restricted, yet slightly flexible scaffold. Unlike flat aromatic rings, the sp3-hybridized pyrrolidine directs substituents into deep, three-dimensional hydrophobic pockets.

  • Physicochemical Tuning: The secondary amine of the pyrrolidine ring is protonated at physiological pH. This basic center drastically improves the aqueous solubility of highly lipophilic drug candidates and allows for straightforward salt formation (e.g., hydrochloride or trifluoroacetate salts)[1],[3].

Quantitative Data: Physicochemical & Biological Profiling

Table 1: Physicochemical Properties of 3-Ethyl-1-(pyrrolidin-3-yl)urea Hydrochloride

PropertyValueRationale / Impact in Drug Design
CAS Number 1461709-19-2[1]Unique identifier for library registration and procurement.
Molecular Weight 193.67 g/mol [1]Low MW makes it an ideal fragment (Rule of 3 compliant) for FBDD.
H-Bond Donors (HBD) 3Facilitates strong, directional interactions with target protein backbones.
H-Bond Acceptors (HBA) 2Engages with proton-donating residues in binding pockets.
Physical Form Solid (Powder)Highly stable as a hydrochloride salt; resists deliquescence.

Table 2: Biological Targets Modulated by Pyrrolidinyl Urea Derivatives

Target ClassSpecific TargetRole of Pyrrolidinyl Urea MotifReference
Kinase TrkABinds the ATP pocket; the pyrrolidine ring projects into the solvent channel.[4]
Transporter Spns2Acts as a polar headgroup mimicking sphingosine; enhances oral bioavailability.[3]
GPCR Adenosine A2BStabilizes the inactive receptor conformation via urea H-bonding.[5]
Hydrolase sEHUrea mimics the transition state of epoxide hydrolysis; pyrrolidine adds solubility.[2]

Core Synthetic Methodology: A Self-Validating Protocol

Causality of Experimental Choices:
  • Orthogonal Protection (Boc): The secondary amine of the pyrrolidine must be protected to prevent catastrophic polymerization or cross-reactivity with the isocyanate. The Boc (tert-butyloxycarbonyl) group is chosen because it is completely orthogonal to the urea linkage, allowing for selective deprotection under strictly anhydrous acidic conditions[3].

  • Isocyanate vs. Phosgene: Utilizing ethyl isocyanate directly installs the ethyl urea moiety in a single, atom-economical step, bypassing the need for highly toxic and moisture-sensitive phosgene or triphosgene intermediates.

  • Anhydrous HCl in Dioxane: Aqueous acids can hydrolyze the urea bond. Using 4M HCl in 1,4-dioxane ensures a strictly anhydrous environment that efficiently cleaves the Boc group while preserving the urea, directly precipitating the product as a stable hydrochloride salt.

Step-by-Step Protocol

Step 1: Urea Formation

  • Preparation: Dissolve 1-Boc-3-aminopyrrolidine (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (TEA, 1.5 eq, 15 mmol). Rationale: TEA neutralizes any trace acid and ensures the primary amine is fully deprotonated and nucleophilic.

  • Coupling: Cool the reaction flask to 0 °C using an ice bath. Dropwise add ethyl isocyanate (1.1 eq, 11 mmol). Rationale: Isocyanates are highly electrophilic; cooling minimizes exothermic side reactions such as biuret formation.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with water, extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the protected intermediate (1-Boc-3-(3-ethylureido)pyrrolidine).

Step 2: Boc Deprotection & Salt Formation

  • Cleavage: Dissolve the crude intermediate in a minimal volume of anhydrous DCM (5 mL). Add 4M HCl in 1,4-dioxane (10 eq, 100 mmol).

  • Agitation: Stir at room temperature for 2 hours. The evolution of CO2​ gas will be observed.

  • Isolation: Concentrate the mixture in vacuo. Triturate the resulting residue with cold diethyl ether. Filter the precipitate and dry under high vacuum to yield 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride as a white powder.

Self-Validation & QC Check

A robust protocol must be self-validating. The completion of Step 2 is definitively validated by 1H NMR (in D2​O or DMSO- d6​ ). The massive singlet at ~1.4 ppm—corresponding to the nine protons of the tert-butyl group—must completely disappear . Furthermore, the presence of the free pyrrolidine secondary amine can be rapidly confirmed on the benchtop by a positive (purple/blue) ninhydrin stain on a TLC plate.

Synthesis A 1-Boc-3-aminopyrrolidine C 1-Boc-3-(3-ethylureido)pyrrolidine A->C Urea Formation B Ethyl Isocyanate (DCM, 0°C to RT) B->C E 3-Ethyl-1-(pyrrolidin-3-yl)urea HCl C->E Boc Cleavage D HCl in Dioxane (Deprotection) D->E

Synthetic workflow for 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride.

Case Studies in Targeted Therapeutics

The true value of 3-Ethyl-1-(pyrrolidin-3-yl)urea lies in its application as a core scaffold for complex drug molecules.

Oncology and Pain Management (TrkA Kinase Inhibitors)

Tropomyosin receptor kinase A (TrkA) is the high-affinity catalytic receptor for Nerve Growth Factor (NGF). Aberrant NGF/TrkA signaling is a major driver of chronic pain sensitization and tumor cell survival. Pyrrolidinyl ureas have been extensively patented as highly potent TrkA inhibitors[4]. In these architectures, the urea motif anchors the drug into the ATP-binding pocket via hydrogen bonds, while the basic pyrrolidine ring projects outward into the solvent-exposed channel, improving the pharmacokinetic profile without disrupting target affinity.

Pathway NGF NGF (Ligand) TrkA TrkA Receptor (Kinase) NGF->TrkA Activates PI3K PI3K / AKT Pathway TrkA->PI3K Phosphorylation MAPK MAPK / ERK Pathway TrkA->MAPK Phosphorylation Inhibitor Pyrrolidinyl Urea Derivative Inhibitor->TrkA Blocks ATP Pocket Outcome Pain Sensitization & Tumor Survival PI3K->Outcome MAPK->Outcome

Mechanism of pyrrolidinyl urea-derived TrkA inhibitors in pain and oncology.

Immunomodulation (Spns2 Transporter Inhibitors)

The Sphingosine-1-Phosphate (S1P) transporter, Spns2, is a critical regulator of lymphocyte trafficking. Inhibiting Spns2 traps lymphocytes in lymph nodes, preventing them from exacerbating autoimmune diseases. Recent medicinal chemistry campaigns have utilized the pyrrolidinyl urea scaffold to develop the first orally bioavailable Spns2 inhibitors. The pyrrolidine ring acts as a bioisostere for the polar amino-alcohol headgroup of natural sphingosine, while the urea linkage provides metabolic stability superior to traditional amide bonds[3].

Metabolic and Respiratory Diseases (A2B Receptors)

Adenosine A2B receptors are G-protein coupled receptors (GPCRs) implicated in asthma, diabetic retinopathy, and diarrhea. Thiazolo-pyrimidine derivatives incorporating a pyrrolidinyl urea tail have been developed as potent A2B antagonists. The urea linkage allows the molecule to adopt a specific conformation that stabilizes the inactive state of the GPCR, preventing downstream cAMP accumulation[5].

References[1] ChemicalBook. 3-ethyl-1-(pyrrolidin-3-yl)urea hydrochloride CAS 1461709-19-2. URL[5] European Patent Office (EPO). Patent 2027132: THIAZOLO-PYRAMIDINE / PYRIDINE UREA DERIVATIVES AS ADENOSINE A2B RECEPTOR ANTAGONISTS. URL[4] World Intellectual Property Organization (WIPO). WO2015175788 - 1-((3S,4R)-4-(3-FLUOROPHENYL)-1-(2-METHOXYETHYL)PYRROLIDIN-3-YL)-3-(4-METHYL-3-(2-METHYLPYRIMIDIN-5-YL)-1-PHENYL-1H-PYRAZOL-5-YL)UREA AS A TRKA KINASE INHIBITOR. URL[3] ACS Publications, Journal of Medicinal Chemistry. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors. URL[2] MDPI Pharmaceuticals. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. URL

Sources

Exploratory

Pharmacological Profiling and Biological Targeting of the 3-Ethyl-1-(pyrrolidin-3-yl)urea Scaffold

Executive Summary In modern drug discovery, the identification of versatile, sp³-rich chemical scaffolds is critical for developing highly selective therapeutics. 3-Ethyl-1-(pyrrolidin-3-yl)urea (CAS: 473734-74-6) repres...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification of versatile, sp³-rich chemical scaffolds is critical for developing highly selective therapeutics. 3-Ethyl-1-(pyrrolidin-3-yl)urea (CAS: 473734-74-6) represents a privileged pharmacophore building block. While the naked scaffold itself serves as a foundational intermediate, its derivatization unlocks potent biological activity across multiple target classes, including G-protein-coupled receptors (GPCRs) and kinases. This technical guide explores the structural rationale behind this scaffold, its primary biological targets, and the self-validating experimental workflows required to evaluate its derivatives.

Structural Rationale & Physicochemical Advantages

The high translational success of pyrrolidinyl urea derivatives stems from three distinct physicochemical properties:

  • sp³-Hybridized 3D Character: Unlike flat, sp²-hybridized aromatic rings that often suffer from poor solubility and off-target promiscuity, the pyrrolidine ring undergoes "pseudorotation." This allows the molecule to sample multiple 3D conformations, dynamically adapting to complex receptor binding pockets.

  • Bidentate Hydrogen Bonding: The urea moiety acts as a highly efficient hydrogen-bond donor/acceptor pair. This is essential for anchoring the molecule into the hinge regions of kinases or the allosteric pockets of GPCRs.

  • Tunable Lipophilicity: The ethyl group provides a precise lipophilic vector (logP adjustment) to occupy hydrophobic sub-pockets without drastically increasing the overall molecular weight, preserving favorable ligand efficiency (LE).

Validated Biological Targets

Chemokine Receptors (CCR1, CCR3)

Monocyte and eosinophil infiltration are primary drivers of diseases such as rheumatoid arthritis, multiple sclerosis, and asthma. Pyrrolidine ureas have been heavily optimized as potent antagonists of C-C chemokine receptor 1 (CCR1)[1] and CCR3[2].

  • Mechanistic Action: The urea group forms critical hydrogen bonds with key tyrosine and glutamate residues within the transmembrane allosteric pocket of the receptor. This interaction locks the receptor in an inactive conformation, preventing the structural rearrangement necessary for intracellular G-protein coupling, thereby halting monocyte chemotaxis[1].

CCR1_Signaling Ligand Chemokine Ligand (e.g., MIP-1α) Receptor CCR1 Receptor Ligand->Receptor Activates Antagonist Pyrrolidinyl Urea Antagonist Antagonist->Receptor Inhibits GProtein G-Protein Complex Receptor->GProtein Signals PLC Phospholipase C GProtein->PLC Stimulates Calcium Ca2+ Release PLC->Calcium Triggers Chemotaxis Cellular Chemotaxis Calcium->Chemotaxis Induces

Fig 1. CCR1 signaling pathway and points of inhibition by pyrrolidinyl urea antagonists.

G-Protein Coupled Bile Acid Receptor 1 (GPBAR1 / TGR5)

GPBAR1 is a prominent target for metabolic disorders like type 2 diabetes and non-alcoholic steatohepatitis (NASH). Because steroidal bile acid derivatives often trigger off-target nuclear receptor activation (e.g., FXR), non-steroidal ligands are urgently required.

  • Mechanistic Action: Derivatives featuring the ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea scaffold act as highly selective, non-steroidal GPBAR1 agonists[3]. The urea bridge perfectly mimics the hydrogen-bonding network of endogenous steroidal bile acids, inducing the expression of the target gene pro-glucagon without activating FXR or LXR[3].

Apoptosis Signal-Regulating Kinase 1 (ASK1)

ASK1 modulates signaling pathways involved in cellular stress and fibrosis.

  • Mechanistic Action: Pyridin-2-yl ureas incorporating a pyrrolidine ring have been discovered as potent ASK1 inhibitors[4]. The urea acts as a classic kinase hinge-binding motif, while the pyrrolidine ring projects into the solvent-exposed region, providing a high degree of kinome selectivity and favorable binding free energy[4].

Experimental Methodologies: A Self-Validating Protocol System

To ensure scientific integrity, screening cascades must be designed as self-validating systems . Relying solely on phenotypic cell assays risks false positives from membrane disruption, while relying solely on binding assays cannot distinguish agonists from antagonists. The following protocols decouple physical binding from functional modulation.

Workflow Synthesis Scaffold Derivatization SPR SPR Binding Assay Synthesis->SPR Step 1: Engagement CellAssay FLIPR Functional Assay SPR->CellAssay Step 2: Validation Selectivity Selectivity Profiling CellAssay->Selectivity Step 3: Specificity Lead Lead Selection Selectivity->Lead Step 4: Optimization

Fig 2. Self-validating experimental workflow for evaluating pyrrolidinyl urea derivatives.

Protocol A: Target Engagement via Surface Plasmon Resonance (SPR)

Causality & Rationale: SPR is explicitly chosen over traditional endpoint radioligand binding because it provides real-time kinetic parameters ( kon​ and koff​ ). Urea derivatives often exhibit exceptionally slow off-rates due to strong bidentate hydrogen bonding. Capturing this residence time ( τ=1/koff​ ) is crucial, as it correlates much more strongly with in vivo efficacy than equilibrium affinity ( KD​ ).

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., His-tagged ASK1 kinase domain) onto a Series S Sensor Chip NTA using standard Ni²⁺ chelation followed by amine coupling for stabilization.

  • Analyte Preparation: Prepare a 2-fold dilution series of the pyrrolidinyl urea derivative (ranging from 1 nM to 1000 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO, pH 7.4).

  • Kinetic Injection: Inject the analyte over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 120 seconds for association and 600 seconds for dissociation.

  • Data Analysis: Double-reference the sensorgrams (subtracting reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Protocol B: Functional Validation via FLIPR Calcium Flux Assay

Causality & Rationale: To validate that the physical binding observed in SPR translates to biological activity, we measure intracellular calcium flux. For GPCR targets (CCR1, GPBAR1), the Fluorometric Imaging Plate Reader (FLIPR) provides a direct, immediate readout of Gq/Gi signaling. This avoids the signal amplification artifacts and extended incubation times that confound downstream reporter gene assays.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells stably expressing the target receptor (e.g., CCR1) into 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove the media and add 20 µL/well of Calcium-6 assay dye (Molecular Devices) dissolved in HBSS buffer with 20 mM HEPES and 2.5 mM probenecid (to inhibit dye efflux). Incubate for 2 hours at 37°C.

  • Compound Addition (Antagonist Mode): Using the FLIPR instrument, add 10 µL of the pyrrolidinyl urea derivative (at various concentrations) and incubate for 15 minutes to allow receptor binding.

  • Agonist Challenge: Inject the EC₈₀ concentration of the endogenous ligand (e.g., MIP-1α for CCR1).

  • Signal Acquisition: Record fluorescence (Ex: 485 nm, Em: 525 nm) continuously for 120 seconds. Calculate the IC₅₀ by plotting the maximum fluorescence peak against the log concentration of the antagonist.

Quantitative Data Presentation

The table below summarizes the target landscape for pyrrolidinyl urea derivatives, demonstrating the versatility of the scaffold when appropriately functionalized.

Target ClassSpecific TargetRole of Pyrrolidinyl Urea ScaffoldTypical Potency RangePrimary Indication
GPCR CCR1Allosteric antagonist; H-bonds with transmembrane pocket.IC₅₀: 10 - 50 nMRheumatoid Arthritis, Multiple Myeloma
GPCR CCR3Functional antagonist; blocks eosinophil chemotaxis.IC₅₀: 20 - 100 nMAsthma, Allergic Rhinitis
GPCR GPBAR1 (TGR5)Non-steroidal agonist; mimics bile acid H-bond network.EC₅₀: 50 - 200 nMType 2 Diabetes, NASH
Kinase ASK1ATP-competitive inhibitor; urea acts as hinge binder.IC₅₀: 1 - 10 nMLiver Fibrosis, NASH

Conclusion

The 3-Ethyl-1-(pyrrolidin-3-yl)urea scaffold is far more than a generic chemical building block; it is a highly tunable pharmacophore with validated utility across diverse target classes. By leveraging its sp³ character and bidentate hydrogen-bonding capabilities, drug development professionals can design highly selective GPCR modulators and kinase inhibitors. Utilizing self-validating workflows—combining real-time SPR kinetics with direct functional assays like FLIPR—ensures that hit compounds translated from this scaffold possess both the physical engagement and functional modulation required for clinical success.

References

  • Novel pyrrolidine ureas as C-C chemokine receptor 1 (CCR1) antagonists Source: PubMed (National Institutes of Health) URL:[Link]

  • Discovery of ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives as selective non-steroidal agonists of the G-protein coupled bile acid receptor-1 Source: PubMed (National Institutes of Health) URL:[Link]

  • N-Arylalkylpiperidine urea derivatives as CC chemokine receptor-3 (CCR3) antagonists Source: PubMed (National Institutes of Health) URL:[Link]

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations Source: MDPI URL:[Link]

Sources

Foundational

3-Ethyl-1-(pyrrolidin-3-yl)urea solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 3-Ethyl-1-(pyrrolidin-3-yl)urea Foreword: A Senior Application Scientist's Perspective In the landscape of modern drug discovery, the journey from a promisin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-Ethyl-1-(pyrrolidin-3-yl)urea

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous physicochemical and metabolic characterization. The properties of solubility and stability are not mere data points; they are foundational pillars that dictate a molecule's developability, influencing everything from formulation and dosage to bioavailability and shelf-life. This guide focuses on a specific urea derivative, 3-Ethyl-1-(pyrrolidin-3-yl)urea , a structure emblematic of the challenges and opportunities in contemporary medicinal chemistry.

The urea moiety is a privileged scaffold in drug design, prized for its ability to form robust hydrogen bond interactions with protein targets.[1][2] However, this same hydrogen bonding potential can lead to high crystal lattice energy, often resulting in poor aqueous solubility.[1] This document provides a comprehensive framework for elucidating the solubility and stability profile of this compound. We will move beyond rote protocols to explore the causality behind our experimental choices, ensuring that the data generated is not only accurate but also deeply informative for the next stages of drug development.

Section 1: Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability.[3] For a molecule like 3-Ethyl-1-(pyrrolidin-3-yl)urea, understanding its behavior in aqueous media is paramount. We must distinguish between two key types of solubility measurements: thermodynamic and kinetic.

  • Thermodynamic Solubility: This is the "gold standard," representing the true equilibrium concentration of a compound in a saturated solution.[4][5] It is the most relevant measure for formulation development but is lower-throughput.

  • Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, rapidly introduced from a concentrated organic stock (e.g., DMSO), begins to precipitate from an aqueous buffer.[6][7] It is invaluable for screening large numbers of compounds in early discovery phases.[7]

Experimental Workflow for Solubility Determination

The following diagram outlines the decision-making process and workflow for a comprehensive solubility assessment.

G cluster_0 Solubility Assessment Workflow start Start: Compound Available decision Project Stage? start->decision kinetic_prep Prepare 10 mM DMSO Stock decision->kinetic_prep Early Discovery thermo_prep Weigh Solid Compound decision->thermo_prep Lead Optimization/ Pre-formulation kinetic_assay Perform Kinetic Solubility Assay (e.g., Nephelometry) kinetic_prep->kinetic_assay kinetic_data Kinetic Solubility Data (µM) kinetic_assay->kinetic_data report Final Report kinetic_data->report thermo_assay Perform Thermodynamic Assay (Shake-Flask Method) thermo_prep->thermo_assay analysis LC-MS/MS or UV-Vis Quantification thermo_assay->analysis thermo_data Thermodynamic Solubility Data (µg/mL or mg/mL) thermo_data->report analysis->thermo_data G cluster_1 Forced Degradation Workflow start Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (Solid) (e.g., 80°C, Dry Heat) start->thermal photo Photolytic (Solution/Solid) (ICH Q1B Light Conditions) start->photo sampling Sample at Time Points (e.g., 0, 2, 8, 24 hrs) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze via Stability-Indicating LC-MS/MS Method sampling->analysis mass_balance Assess Mass Balance (% Parent + % Degradants) analysis->mass_balance pathway Identify Degradation Pathways analysis->pathway report Final Stability Report mass_balance->report pathway->report

Caption: Workflow for forced degradation (stress testing) studies.

Protocol: Forced Degradation Studies

Objective: To achieve 5-20% degradation of the drug substance to ensure that potential degradants are produced at a sufficient level for detection without being overly destructive. [8] Methodology:

  • Stock Solution: Prepare a stock solution of 3-Ethyl-1-(pyrrolidin-3-yl)urea in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Stress Conditions: For each condition, set up a test sample and a control sample (stored at ambient temperature, protected from light). [3] * Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl. Incubate at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH. Incubate at an elevated temperature (e.g., 60 °C).

    • Oxidation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Thermal Degradation: Store the solid compound in a vial in a dry heat oven (e.g., 80 °C).

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. [9]A control sample should be wrapped in aluminum foil.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 6, 12, 24 hours). For thermal and photolytic studies, time points may be longer (e.g., days).

  • Sample Quenching: For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, to stop the reaction before analysis.

  • Analysis: Analyze all samples using a validated, stability-indicating HPLC or UPLC method, preferably with mass spectrometry detection (LC-MS/MS), to separate the parent compound from all degradation products. [10]

Data Presentation: Stability Profile

Summarize the results of the forced degradation studies in a comprehensive table.

Stress Condition Duration % Parent Compound Remaining No. of Degradants Detected Major Degradant (Peak Area %)
0.1 N HCl @ 60°C24 hrs[Data][Data][Data]
0.1 N NaOH @ 60°C24 hrs[Data][Data][Data]
3% H₂O₂ @ RT24 hrs[Data][Data][Data]
Dry Heat @ 80°C7 days[Data][Data][Data]
Photolytic (ICH Q1B)7 days[Data][Data][Data]

Section 3: Analytical Method Considerations

A robust, validated analytical method is the cornerstone of accurate solubility and stability data. [11]For a polar molecule like 3-Ethyl-1-(pyrrolidin-3-yl)urea, a reverse-phase HPLC or UPLC method coupled with mass spectrometry is ideal.

Key Method Parameters:

  • Column: A C18 column is a common starting point, but for polar compounds, an AQ-type C18 or a HILIC column may provide better retention and peak shape.

  • Mobile Phase: A gradient of water and acetonitrile or methanol with a modifier like 0.1% formic acid (for positive ion mode MS) or ammonium formate is typical.

  • Detection: Mass spectrometry (MS) provides superior sensitivity and specificity, allowing for accurate quantification and identification of degradants. [12]UV detection can be used if the compound has a suitable chromophore and is well-separated from impurities.

  • Validation: The method must be validated for specificity (the ability to resolve the analyte from degradants), linearity, accuracy, and precision according to regulatory guidelines. [13]

Conclusion

This guide provides a strategic and methodologically sound approach to characterizing the solubility and stability of 3-Ethyl-1-(pyrrolidin-3-yl)urea. By employing these protocols, researchers can generate high-quality, reliable data that is essential for making informed decisions in the drug development process. A thorough understanding of these fundamental physicochemical properties will de-risk the compound's progression and lay the groundwork for successful formulation and, ultimately, clinical application.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (Source: National Institutes of Health). [Link]

  • Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. (Source: ResolveMass Laboratories Inc.). [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (Source: Springer). [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (Source: AMSbiopharma). [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (Source: ACD/Labs). [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (Source: BioPharm International). [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (Source: Pharmaguideline). [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials - Pharmaceutical Technology. (Source: Pharmaceutical Technology). [Link]

  • Quality Guidelines - ICH. (Source: International Council for Harmonisation). [Link]

  • The ICH Just Released Its Overhauled Stability Guideline for Consultation. (Source: Montrium). [Link]

  • Stability Studies and Testing of Pharmaceuticals - An Overview - LCGC International. (Source: LCGC International). [Link]

  • Stability studies of small molecules and proteins - GlycoMScan. (Source: GlycoMScan). [Link]

  • Stability testing of Pharmaceutical products based on ICH Guide. (Source: IVAMI). [Link]

  • Stability Studies: An Essential Step for Quality Management in Drug Development. (Source: UPM Pharmaceuticals). [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (Source: European Medicines Agency). [Link]

  • The Importance of Standalone Testing for Small Molecules. (Source: Avomeen). [Link]

  • Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. (Source: Hindawi). [Link]

  • Urea Structure and Its Impact on Solubility. (Source: Hebei Guangxing Chemical Co., Ltd.). [Link]

  • Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. (Source: MDPI). [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma. (Source: Inventiva Pharma). [Link]

  • In-vitro Thermodynamic Solubility. (Source: protocols.io). [Link]

  • 3-ethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea - PubChemLite. (Source: PubChemLite). [Link]

  • 1-Ethyl-3,3-dimethyl-1-pyrrolidin-3-ylurea | C9H19N3O - PubChem. (Source: PubChem). [Link]

  • Plant protection products Chapter 3 Analytical Methods Version 2.2 - Ctgb. (Source: Ctgb). [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (Source: College of Saint Benedict and Saint John's University). [Link]

  • Method for quantitative analysis of urea in 1- (3-dimethylaminopropyl) -3-ethylcarbodiimide hydrochloride - Google Patents.
  • Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. (Source: EURL-SRM). [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. (Source: MDPI). [Link]

  • Analytical Methods for Pesticides and Herbicides. (Source: ResearchGate). [Link]

Sources

Exploratory

In Vitro and In Vivo Profiling of 3-Ethyl-1-(pyrrolidin-3-yl)urea Derivatives: A Technical Guide for Spns2 Transporter Inhibition

Executive Summary In modern fragment-based drug discovery (FBDD), the identification of privileged scaffolds is critical for developing highly selective targeted therapeutics. The 3-Ethyl-1-(pyrrolidin-3-yl)urea moiety h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD), the identification of privileged scaffolds is critical for developing highly selective targeted therapeutics. The 3-Ethyl-1-(pyrrolidin-3-yl)urea moiety has recently emerged as a highly potent pharmacophore, specifically in the design of orally bioavailable inhibitors of the Sphingosine-1-Phosphate Transporter (Spns2) [1].

As a Senior Application Scientist, I have structured this guide to move beyond mere protocol listing. Here, we dissect the causality behind the experimental designs used to evaluate this specific urea derivative. By understanding the biophysical interactions of the fragment and the biological context of the target, researchers can implement these self-validating in vitro and in vivo workflows to ensure rigorous, reproducible preclinical data.

Mechanistic Rationale & Target Biology

Spns2 is a transmembrane protein responsible for the non-vesicular extrusion of intracellular sphingosine-1-phosphate (S1P) into the extracellular space. Once secreted, S1P establishes a chemotactic gradient essential for the egress of lymphocytes (T and B cells) from lymphoid organs into the systemic circulation [2].

Why the 3-Ethyl-1-(pyrrolidin-3-yl)urea scaffold? The efficacy of this specific fragment is rooted in its precise stereoelectronic properties:

  • The Urea Motif: Acts as a critical bidentate hydrogen-bond donor/acceptor. Molecular docking confirms that the urea oxygen acts as an acceptor for the side-chain NH of Asn112, while the urea NH donates to Ser211 within the Spns2 inward-facing occluded state [1].

  • The Pyrrolidine Ring: Provides a basic amine (pKa ~9.5) that is protonated at physiological pH, enabling critical electrostatic interactions (salt bridges) with acidic residues in the transporter's binding pocket.

  • The Ethyl Substitution: Fills a highly specific hydrophobic sub-pocket near Ala214 and Pro215, optimizing the binding enthalpy (ΔH) and displacing high-energy water molecules.

Mechanism SphK Sphingosine Kinase (Intracellular) S1P_in Intracellular S1P SphK->S1P_in Phosphorylation Spns2 Spns2 Transporter (Cell Membrane) S1P_in->Spns2 Transport S1P_out Extracellular S1P Spns2->S1P_out Secretion S1PR S1P Receptors (Lymphocytes) S1P_out->S1PR Activation Egress Lymphocyte Egress (Bloodstream) S1PR->Egress Chemotaxis Inhibitor 3-Ethyl-1-(pyrrolidin-3-yl)urea Derivative Inhibitor->Spns2 H-Bonding (Asn112, Ser211)

Fig 1: Mechanism of Spns2 inhibition by the urea derivative blocking S1P transport.

In Vitro Profiling: Target Engagement & Functional Assays

To validate the in vitro activity of 3-Ethyl-1-(pyrrolidin-3-yl)urea derivatives, we must measure the functional blockade of S1P transport.

Causality in Assay Design

We utilize HeLa cells transiently transfected with Spns2 plasmid DNA . Why HeLa? Wild-type HeLa cells possess negligible endogenous Spns2 activity. By transfecting them, we create a clean, isolated system where any measured S1P efflux is strictly Spns2-dependent. Furthermore, because S1P is a lipid without a strong chromophore, standard fluorescence assays fail. We must use LC-MS/MS coupled with an unnatural internal standard (C17-S1P) to create a self-validating quantification system that corrects for lipid extraction losses.

Step-by-Step Protocol: S1P Transport Assay (LC-MS/MS)
  • Cell Preparation: Seed HeLa cells in 6-well plates at 3×105 cells/well. Transfect with Spns2-encoding plasmid DNA using Lipofectamine 3000. Incubate for 24 hours.

  • Compound Treatment: Wash cells twice with fatty-acid-free BSA (0.1%) in PBS to remove residual extracellular lipids. Apply the 3-Ethyl-1-(pyrrolidin-3-yl)urea derivative (1 nM to 10 μM dose-response) in serum-free media. Incubate for 1 hour at 37°C.

  • Lipid Extraction: Collect the extracellular media. Spike with 10 pmol of C17-S1P (Internal Standard). Add 1 mL of methanol/chloroform (2:1 v/v) to precipitate proteins and extract the sphingolipids.

  • Phase Separation: Add 0.5 mL of 1M HCl and centrifuge at 10,000 x g for 10 minutes. Collect the lower organic phase and dry under a gentle stream of nitrogen gas.

  • LC-MS/MS Quantification: Reconstitute the lipid pellet in 100 μL of methanol. Inject 10 μL onto a C18 reverse-phase column. Monitor the MRM (Multiple Reaction Monitoring) transitions for endogenous S1P ( m/z 380.2 264.2) and C17-S1P ( m/z 366.2 250.2).

  • Data Normalization: Calculate the S1P concentration relative to the internal standard and normalize to total cellular protein content (via BCA assay of the cell lysate).

Quantitative SAR Data Presentation

The structural superiority of the ethyl-pyrrolidinyl urea motif becomes evident when compared to less optimized fragments [1].

Compound MotifSpns2 Inhibition (%) at 1 μMIC₅₀ (nM)H-Bonding Network (In Silico)
Unsubstituted Urea25%>5000Weak (Asn112 only)
Piperidine Urea40%~1200Moderate
3-Ethyl-1-(pyrrolidin-3-yl)urea >90% 51 ± 3 Strong (Asn112, Ser211)

In Vivo Profiling: Pharmacokinetics & Pharmacodynamics

Transitioning from in vitro to in vivo requires a robust Pharmacodynamic (PD) biomarker. Because Spns2 inhibition directly traps lymphocytes in the lymph nodes, peripheral blood lymphocytopenia serves as a direct, quantifiable PD readout [2].

Causality in Assay Design

We utilize Flow Cytometry on peripheral blood rather than simply measuring plasma S1P. Why? Plasma S1P is buffered by multiple sources (e.g., erythrocytes, platelets) and does not always drop significantly upon Spns2 inhibition. However, lymphocyte egress is acutely sensitive to the localized S1P gradient established by Spns2 in the lymphatic endothelium. Therefore, counting circulating CD4+/CD8+ T-cells is a more accurate reflection of in vivo target engagement.

Workflow Dose PO Dosing (Mice) Time Time-Course (1-24h) Dose->Time Blood Blood Draw (Retro-orbital) Time->Blood split Blood->split PK PK Analysis (LC-MS/MS) split->PK Plasma Conc. PD PD Analysis (Flow Cytometry) split->PD Lymphocyte Count

Fig 2: Integrated in vivo PK/PD workflow for evaluating Spns2 inhibitors.

Step-by-Step Protocol: In Vivo Lymphopenia Model
  • Formulation & Dosing: Formulate the 3-Ethyl-1-(pyrrolidin-3-yl)urea derivative in a vehicle of 0.5% Methylcellulose / 0.1% Tween-80. Administer via oral gavage (PO) to C57BL/6 mice at 10, 30, and 100 mg/kg. Include a vehicle-only control group to self-validate baseline lymphocyte counts.

  • Blood Collection: At T = 1, 3, 6, 12, and 24 hours post-dose, collect 50 μL of blood via retro-orbital bleed into EDTA-coated tubes to prevent coagulation.

  • Erythrocyte Lysis: Treat the blood with 1X RBC Lysis Buffer (eBioscience) for 5 minutes at room temperature. Wash the remaining leukocytes twice with FACS buffer (PBS + 2% FBS).

  • Antibody Staining: Incubate the cells with fluorophore-conjugated antibodies: anti-CD3 (T-cells), anti-CD4 (Helper T-cells), anti-CD8 (Cytotoxic T-cells), and anti-B220 (B-cells) for 30 minutes at 4°C in the dark.

  • Flow Cytometry Acquisition: Run the samples on a flow cytometer (e.g., BD LSRFortessa). Use counting beads (e.g., CountBright™) spiked into the sample prior to acquisition to calculate absolute cell counts per μL of blood.

  • Analysis: A successful Spns2 inhibitor containing the optimized urea scaffold will demonstrate a dose-dependent reduction (~50-60%) in circulating CD4+ and CD8+ T-cells at the Cmax (typically 3-6 hours post-dose), returning to baseline as the compound clears.

References

  • Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

  • Spinster 2, a sphingosine-1-phosphate transporter, plays a critical role in inflammatory and autoimmune diseases. The FASEB Journal. URL:[Link]

Foundational

Spectroscopic Characterization of 3-Ethyl-1-(pyrrolidin-3-yl)urea: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 3-Ethyl-1-(pyrrolidin-3-yl)urea. This document is intended for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 3-Ethyl-1-(pyrrolidin-3-yl)urea. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data expected for this molecule. The guide outlines the foundational principles behind the spectroscopic techniques, provides detailed experimental protocols, and presents an in-depth analysis of the anticipated spectral data.

Introduction: The Significance of Pyrrolidine-Urea Scaffolds

The pyrrolidine ring is a crucial heterocyclic scaffold in medicinal chemistry, forming the core structure of many biologically active compounds.[1] Its conformational flexibility allows for precise spatial arrangement of substituents, making it a "privileged scaffold" in drug design.[1] When combined with a urea functional group, which is known to form key hydrogen bond interactions with biological targets, the resulting pyrrolidine-urea motif holds significant potential for the development of novel therapeutics.[2] Accurate and unambiguous structural elucidation through spectroscopic methods is the cornerstone of establishing structure-activity relationships (SAR) for such compounds.[1]

Principles of Spectroscopic Analysis

A multi-technique approach employing both NMR and MS is essential for the definitive characterization of novel chemical entities like 3-Ethyl-1-(pyrrolidin-3-yl)urea.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[3]

  • ¹H NMR: This technique reveals the number of different types of protons, their electronic environment, and their connectivity to neighboring protons through spin-spin coupling.

  • ¹³C NMR: This method provides information on the different carbon environments within the molecule. Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon atom.[3]

  • 2D NMR (COSY, HSQC): Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish correlations between protons and carbons, aiding in the definitive assignment of all signals.

Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.[4] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the molecular formula.[5] Tandem mass spectrometry (MS/MS) experiments provide information about the fragmentation of the molecule, which can be used to elucidate its structure.[6]

Experimental Protocols

Standardized protocols are critical for obtaining high-quality and reproducible spectroscopic data.

NMR Data Acquisition

Sample Preparation:

  • Accurately weigh 5-10 mg of 3-Ethyl-1-(pyrrolidin-3-yl)urea.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for urea-containing compounds as it can help in observing exchangeable NH protons.[3]

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds.[3]

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse program.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.[3]

    • Spectral Width: 0-200 ppm.[3]

Mass Spectrometry Data Acquisition

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[4]

Instrumentation and Parameters (Electrospray Ionization - ESI):

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., QTOF or Orbitrap).

  • Ionization Mode: Positive ion mode is typically used for urea-containing compounds to observe the protonated molecule [M+H]⁺.[5]

  • Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern in MS/MS experiments provides further structural information.[4]

Predicted Spectroscopic Data for 3-Ethyl-1-(pyrrolidin-3-yl)urea

Based on the analysis of similar structures containing pyrrolidine and urea moieties, the following spectroscopic data are predicted for 3-Ethyl-1-(pyrrolidin-3-yl)urea.[7][8][9]

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Integration
Ethyl-CH~1.1Triplet3H
Ethyl-CH~3.1Quartet2H
Pyrrolidine-CH ₂ (C2, C5)2.8 - 3.4Multiplet4H
Pyrrolidine-CH ₂ (C4)1.8 - 2.2Multiplet2H
Pyrrolidine-CH (C3)~4.0Multiplet1H
Urea-NH (Ethyl side)~5.8Triplet (broad)1H
Urea-NH (Pyrrolidine side)~6.2Doublet (broad)1H
Pyrrolidine-NH ~2.5Singlet (broad)1H
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (ppm)
Ethyl-C H₃~15
Ethyl-C H₂~35
Pyrrolidine-C H₂ (C2, C5)~45-55
Pyrrolidine-C H₂ (C4)~30
Pyrrolidine-C H (C3)~50
Urea C =O~158
Predicted Mass Spectrometry Data
  • Molecular Formula: C₇H₁₅N₃O

  • Molecular Weight: 157.21 g/mol

  • High-Resolution Mass (ESI+): Expected [M+H]⁺ at m/z 158.1293.

  • Predicted Fragmentation: The fragmentation of substituted ureas often involves cleavage of the C-N bonds adjacent to the carbonyl group, leading to the elimination of an isocyanate moiety.[2] For 3-Ethyl-1-(pyrrolidin-3-yl)urea, key fragments could arise from the loss of ethyl isocyanate or cleavage within the pyrrolidine ring.

Visualizing the Workflow and Structure

To aid in the understanding of the characterization process and the molecular structure, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Weigh Sample Weigh Sample Dissolve in\nDeuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in\nDeuterated Solvent NMR Dissolve in\nLCMS Grade Solvent Dissolve in LCMS Grade Solvent Weigh Sample->Dissolve in\nLCMS Grade Solvent MS NMR Spectrometer\n(1H, 13C, 2D) NMR Spectrometer (1H, 13C, 2D) Dissolve in\nDeuterated Solvent->NMR Spectrometer\n(1H, 13C, 2D) Mass Spectrometer\n(HRMS, MS/MS) Mass Spectrometer (HRMS, MS/MS) Dissolve in\nLCMS Grade Solvent->Mass Spectrometer\n(HRMS, MS/MS) Raw NMR Data (FID) Raw NMR Data (FID) NMR Spectrometer\n(1H, 13C, 2D)->Raw NMR Data (FID) Fourier Transform,\nPhase Correction Fourier Transform, Phase Correction Raw NMR Data (FID)->Fourier Transform,\nPhase Correction Raw MS Data Raw MS Data Mass Spectrometer\n(HRMS, MS/MS)->Raw MS Data Peak Picking,\nMass Assignment Peak Picking, Mass Assignment Raw MS Data->Peak Picking,\nMass Assignment Processed NMR Spectra Processed NMR Spectra Fourier Transform,\nPhase Correction->Processed NMR Spectra Structural Elucidation Structural Elucidation Processed NMR Spectra->Structural Elucidation Mass Spectrum Mass Spectrum Peak Picking,\nMass Assignment->Mass Spectrum Mass Spectrum->Structural Elucidation

Caption: Experimental workflow for spectroscopic analysis.

Caption: Structure of 3-Ethyl-1-(pyrrolidin-3-yl)urea.

Conclusion

The structural elucidation of novel compounds such as 3-Ethyl-1-(pyrrolidin-3-yl)urea relies on the comprehensive application of modern spectroscopic techniques. This guide provides a framework for the acquisition and interpretation of NMR and MS data for this molecule. The predicted data serves as a reference for researchers, enabling the verification of synthesized compounds and facilitating further drug discovery and development efforts. The combination of detailed experimental protocols and in-depth spectral analysis ensures the scientific integrity and trustworthiness of the structural characterization process.

References

  • BenchChem. Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development.
  • BenchChem. A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives.
  • ResearchGate. General proposed fragmentation pathway of the protonated substituted urea.
  • BenchChem. Application Notes and Protocols: 1H and 13C NMR of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea.
  • ACS Publications. Characterization of Protonated Substituted Ureas by Using Diagnostic Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments.
  • ResearchGate. 1 H and 13 C NMR spectra of poly(amide urea) 4a in DMSO- d 6 (D = DMSO; F = formic acid).
  • ResearchGate. Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.
  • MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N - MDPI).
  • ResearchGate. Synthesis and characterization of a series of N,N′‐substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Cellular Characterization of 3-Ethyl-1-(pyrrolidin-3-yl)urea and Other Novel Bioactive Compounds

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity The compound , 3-Ethyl-1-(pyrrolidin-3-yl)urea, does not correspond to a widely characterized agent with established biological activities in the pu...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

The compound , 3-Ethyl-1-(pyrrolidin-3-yl)urea, does not correspond to a widely characterized agent with established biological activities in the public domain. PubChem and other chemical databases contain numerous complex derivatives of pyrrolidinyl urea, but this specific molecule remains largely unexplored.[1][2][3][4][5] This document, therefore, serves a dual purpose. Primarily, it is a comprehensive guide for any researcher, scientist, or drug development professional on how to initiate the characterization of a novel bioactive compound, such as 3-Ethyl-1-(pyrrolidin-3-yl)urea, in cell-based assays. It provides a logical, stepwise framework, from fundamental physicochemical assessments to initial mechanistic studies. The pyrrolidine ring is a versatile scaffold in drug discovery, known to enhance aqueous solubility and provide key interactions with biological targets.[6][7][8] Similarly, the urea moiety is a common functional group in medicinal chemistry, capable of forming stable hydrogen bonds with proteins.[9] The combination of these two groups in a novel small molecule warrants a systematic investigation of its biological effects.

Part 1: Foundational Steps - Ensuring Compound Integrity and Bioavailability

Before embarking on complex cellular assays, it is imperative to understand the basic physicochemical properties of the test compound. Neglecting this step can lead to misinterpretation of results and lack of reproducibility.

Aqueous Solubility and Stability Assessment

A compound's effectiveness in a cell-based assay is contingent on its ability to remain soluble and stable in the culture medium. Precipitation or degradation can lead to a significant decrease in the effective concentration of the compound.

Protocol: Kinetic Solubility and Stability in Cell Culture Media

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3-Ethyl-1-(pyrrolidin-3-yl)urea (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Media Spiking: Spike the complete cell culture medium (containing serum, if used) with the stock solution to achieve the highest desired final concentration for your assays. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Incubation: Incubate the spiked media under standard cell culture conditions (e.g., 37°C, 5% CO2) for the duration of your longest planned experiment (e.g., 24, 48, 72 hours).

  • Sample Collection: At various time points (0, 2, 8, 24, 48, 72 hours), collect aliquots of the incubated media.

  • Analysis: Centrifuge the aliquots at high speed to pellet any precipitate. Analyze the supernatant for the concentration of the parent compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11][12]

  • Interpretation: A significant decrease in concentration over time indicates instability, while a lower-than-expected concentration at time zero suggests poor solubility.[13]

Time (hours)Expected Concentration (µM)Measured Concentration (µM)Stability (%)
010098.5100
2410095.296.6
4810092.193.5
7210088.790.0

Table 1: Hypothetical stability data for a novel compound in cell culture medium at 37°C.

Part 2: Primary Screening - Assessing General Cellular Effects

The initial step in understanding a novel compound's biological activity is to determine its effect on cell viability and proliferation. This helps establish a working concentration range and identifies whether the compound is cytotoxic, cytostatic, or has no effect.

Cell Viability and Cytotoxicity Assays

Multiple assays are available to measure cell health, each with its own advantages and limitations. It is often advisable to use at least two different methods to confirm results.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[14]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3-Ethyl-1-(pyrrolidin-3-yl)urea for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures the amount of ATP present, which is an indicator of metabolically active cells. It is generally considered more sensitive than the MTT assay.[15][16][17][18]

  • Assay Setup: Follow steps 1 and 2 from the MTT protocol.

  • Reagent Addition: After the treatment period, equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.

AssayPrincipleProsCons
MTT Measures metabolic activity via mitochondrial reductaseInexpensive, widely usedCan be affected by compounds that alter cellular redox state
CellTiter-Glo® Measures intracellular ATP levelsHigh sensitivity, simple "add-mix-measure" protocolMore expensive than MTT

Table 2: Comparison of common cytotoxicity assays.

Part 3: Secondary Assays - Delving into the Mechanism of Action

Once the cytotoxic or cytostatic potential of the compound is established, the next step is to investigate how it exerts its effects.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.[19][20][21][22]

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Treatment: Seed cells in 6-well plates and treat with 3-Ethyl-1-(pyrrolidin-3-yl)urea at concentrations around the IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the cells to remove the ethanol and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase.

Caption: Workflow for Cell Cycle Analysis.

Western Blotting for Signaling Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample. It can be used to determine if a compound affects the expression or activation (e.g., phosphorylation) of key proteins in cellular signaling pathways.[23][24][25]

Protocol: Analysis of MAPK/ERK and PI3K/Akt Pathways

  • Cell Lysis: Treat cells with the compound for a shorter duration (e.g., 30 minutes, 1 hour, 6 hours) to observe acute signaling changes. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt, and a loading control like GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

G cluster_0 MAPK/ERK Pathway cluster_1 PI3K/Akt Pathway cluster_2 Compound Target? Ras Ras Raf Raf Ras->Raf GTP MEK MEK Raf->MEK p ERK ERK MEK->ERK p Transcription_Factors Transcription_Factors ERK->Transcription_Factors p PI3K PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p mTOR mTOR Akt->mTOR p Compound 3-Ethyl-1-(pyrrolidin-3-yl)urea Compound->Raf Compound->PI3K

Caption: Hypothetical Signaling Pathways for Investigation.

Part 4: Advanced Steps - Towards Target Identification

If the initial characterization suggests a specific and potent biological activity, the next challenging step is to identify the molecular target(s) of the compound. This process, known as target deconvolution, is crucial for further drug development.[26][27][28][29][30]

Approaches to Target Deconvolution:

  • Computational Methods: In silico approaches such as molecular docking and pharmacophore modeling can predict potential targets based on the compound's structure.

  • Affinity-based Methods: These methods involve immobilizing the compound on a solid support and using it as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

  • Expression-based Methods: Techniques like RNA sequencing or protein microarrays can be used to analyze global changes in gene or protein expression after compound treatment, providing clues about the affected pathways and potential targets.[31][32]

  • Phenotypic Screening: Comparing the cellular phenotype induced by the novel compound to those of well-characterized compounds in large databases can help to generate hypotheses about its mechanism of action.[33][34]

Conclusion

The journey from a novel chemical structure to a well-characterized biological probe or drug candidate is a systematic process. For a compound like 3-Ethyl-1-(pyrrolidin-3-yl)urea, which currently lacks a defined biological profile, the protocols and strategies outlined in this document provide a robust starting point for its investigation. By first establishing its fundamental properties and then progressing through a tiered series of cell-based assays, researchers can efficiently and effectively elucidate its biological function and potential for therapeutic development.

References

  • Kiss, R., et al. (2025). A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. RSC Medicinal Chemistry. Available at: [Link]

  • Creative Biolabs. (n.d.). Target Deconvolution. Retrieved from [Link]

  • Lee, J. W., & Kim, H. J. (2015). Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. Journal of Biological Chemistry. Available at: [Link]

  • Kiss, R., et al. (2025). A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. bioRxiv. Available at: [Link]

  • Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification. Retrieved from [Link]

  • Kopacz, D., et al. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Molecules. Available at: [Link]

  • Riss, T. L., et al. (2009). Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits. Journal of Biomolecular Screening. Available at: [Link]

  • PubChemLite. (n.d.). 3-ethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea. Retrieved from [Link]

  • Cromarty, D. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Available at: [Link]

  • Biocompare. (2017). CellTiter Glo Luminescent Cell Viability Assay for Cytotoxicity Studies. Retrieved from [Link]

  • Khan, I., et al. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Drug Development Research. Available at: [Link]

  • Darzynkiewicz, Z., et al. (2011). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry. Available at: [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

  • Sun, H., et al. (2014). A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration. Current Protocols in Chemical Biology. Available at: [Link]

  • Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Zhang, Y., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Flow Cytometry Protocols. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Profiling. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-3,3-dimethyl-1-pyrrolidin-3-ylurea. Retrieved from [Link]

  • Koehler, A. N. (2013). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. Annual Review of Chemical and Biomolecular Engineering. Available at: [Link]

  • ResearchGate. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • Arizona State University. (2015). Novel method for examining small molecules may provide platform for new drug design. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidinyl urea derivative 7. Retrieved from [Link]

  • PubChemLite. (n.d.). Urea, 3-butyl-1-(1-ethyl-3-pyrrolidinyl)-1-phenyl-, fumarate (1:1). Retrieved from [Link]

  • PubChem. (n.d.). 1-[(3-Methylphenyl)methyl]-3-[[1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]methyl]urea. Retrieved from [Link]

  • Kim, J. S., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of Medicinal Chemistry. Available at: [Link]

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Application

Application Note: 3-Ethyl-1-(pyrrolidin-3-yl)urea as a Versatile Pharmacophore in Soluble Epoxide Hydrolase (sEH) Inhibitor Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), Library Synthesis, and High-Throughput Screening (HTS) Executive Summary & Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), Library Synthesis, and High-Throughput Screening (HTS)

Executive Summary & Rationale

Soluble epoxide hydrolase (sEH, EC 3.3.2.10) is a bifunctional enzyme predominantly responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) into their corresponding, less biologically active vicinal diols[1]. Because EETs act as potent endogenous anti-inflammatory, vasodilatory, and cardioprotective lipid mediators, the inhibition of sEH has emerged as a highly promising therapeutic strategy for treating hypertension, vascular inflammation, and neuropathic pain[2],[1].

Historically, the development of sEH inhibitors has relied heavily on highly lipophilic 1,3-disubstituted ureas (such as adamantyl ureas). While exceptionally potent, these classic inhibitors suffer from severe physicochemical liabilities, including high melting points, rapid metabolic degradation, and extremely poor aqueous solubility, which severely limits their oral bioavailability and clinical utility[2],[3].

The Solution: 3-Ethyl-1-(pyrrolidin-3-yl)urea (CAS: 1461709-19-2) serves as an optimal, bifunctional building block for next-generation sEH inhibitors.

  • The Urea Core: Acts as the primary pharmacophore, mimicking the transition state of epoxide hydrolysis and anchoring the molecule within the sEH catalytic pocket[2].

  • The Ethyl Group: Occupies the primary hydrophobic pocket of the enzyme.

  • The Pyrrolidine Ring: Acts as a critical secondary pharmacophore. The incorporation of this basic nitrogen heterocycle drastically improves aqueous solubility while providing a synthetic handle (the secondary amine) for rapid parallel library derivatization[2].

Mechanistic Insights & Structural Rationale

To design effective inhibitors, one must understand the causality of the binding event. The sEH catalytic active site features a highly conserved hydrogen-bonding network. The 1,3-disubstituted urea motif binds tightly to this network: the urea carbonyl oxygen acts as a hydrogen bond acceptor for the phenolic hydroxyls of Tyr383 and Tyr466 , while the two urea NH groups act as hydrogen bond donors to the carboxylate of Asp335 [2].

By utilizing 3-Ethyl-1-(pyrrolidin-3-yl)urea as a core fragment, medicinal chemists can maintain this critical hydrogen-bonding network while using the pyrrolidine nitrogen to project diverse functional groups into the secondary hydrophobic pocket of the sEH enzyme.

BindingMechanism Urea 1,3-Disubstituted Urea (Primary Pharmacophore) Tyr Tyr383 / Tyr466 (Catalytic Pocket) Urea->Tyr Carbonyl O accepts H-bond Asp Asp335 (Catalytic Pocket) Urea->Asp NH groups donate H-bonds Ethyl Ethyl Group (Hydrophobic Pocket 1) Urea->Ethyl Covalent Link Pyrrolidine Pyrrolidine Ring (Solubility & Extension) Urea->Pyrrolidine Covalent Link

Figure 1: Mechanistic binding model of 3-Ethyl-1-(pyrrolidin-3-yl)urea within the sEH catalytic active site.

Experimental Workflow: Library Synthesis & Screening

To validate the utility of this fragment, we outline a two-part experimental protocol: the chemical derivatization of the pyrrolidine ring, followed by a self-validating High-Throughput Screening (HTS) fluorescence assay.

Protocol 1: Parallel Library Synthesis via N-Acylation

This protocol utilizes PyBOP as a coupling reagent. Causality: PyBOP is selected over traditional EDC/HOBt because it provides superior reaction kinetics for sterically hindered secondary amines (like the 3-substituted pyrrolidine) and prevents the thermal degradation of the sensitive urea core[4].

Materials:

  • 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride (Starting Material)

  • Diverse carboxylic acids (e.g., 4-(trifluoromethoxy)benzoic acid)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In a dry 20 mL scintillation vial, dissolve 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride (0.55 mmol, 1.0 eq) and the selected carboxylic acid (0.72 mmol, 1.3 eq) in 5 mL of anhydrous DMF[4].

  • Activation: Add PyBOP (0.72 mmol, 1.3 eq) to the solution at room temperature[4].

  • Neutralization & Coupling: Add Et₃N (3.87 mmol, 7.0 eq) dropwise. Note: The large excess of base is required to neutralize the hydrochloride salt of the starting material and drive the coupling reaction[4].

  • Incubation: Stir the reaction mixture continuously at room temperature for 16 hours[4].

  • Workup: Quench the reaction with 10 mL of deionized water and extract with Ethyl Acetate (3 × 15 mL). Dry the combined organic layers over MgSO₄, filter, and evaporate under reduced pressure to yield the derivatized inhibitor[4].

Protocol 2: High-Throughput sEH Fluorescence Assay

Historically, sEH assays utilized spectrophotometric substrates (e.g., NEPC) or radioactive substrates (tDPPO)[5]. Causality: We utilize the fluorescent substrate CMNPC (cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate). CMNPC provides vastly superior sensitivity, allowing the use of sub-nanomolar enzyme concentrations. This prevents the "tight-binding limit" artifact, enabling the accurate differentiation of highly potent inhibitors[5],[6].

Self-Validating System: This protocol includes internal controls (Background, Enzyme, Solvent, and Positive Inhibitor) to ensure data integrity and rule out auto-fluorescence or solvent-induced enzyme denaturation[7].

AssayWorkflow Prep 1. Compound Prep (100X in DMSO) Incubate 2. Enzyme Incubation (sEH + Inhibitor, 5 min, 30°C) Prep->Incubate Dilute to 1X Substrate 3. Substrate Addition (CMNPC, 5 µM final) Incubate->Substrate Start Reaction Read 4. Kinetic Read (Ex: 330nm / Em: 465nm) Substrate->Read Every 30s for 15m Analyze 5. Data Analysis (IC50 Calculation) Read->Analyze Export ΔRFU/min

Figure 2: Experimental workflow for the fluorometric sEH inhibitor screening assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the sEH Assay Buffer: 25 mM Bis-Tris/HCl (pH 7.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA)[5],[6]. Causality: BSA is critical to prevent the non-specific adsorption of lipophilic urea compounds to the polystyrene walls of the microtiter plate[5].

  • Compound Preparation: Dissolve the synthesized inhibitors in DMSO to create a 100X stock. Dilute with Assay Buffer to achieve a 10X working solution (Final DMSO concentration must not exceed 1% to prevent enzyme denaturation)[7],[5].

  • Plate Setup (96-well black flat-bottom plate):

    • Test Wells: Add 10 µL of 10X Test Compound + 40 µL of Recombinant Human sEH (final concentration ~1 nM)[7],[4].

    • Solvent Control: Add 10 µL of 10% DMSO in Assay Buffer + 40 µL sEH[7].

    • Positive Control: Add 10 µL of 10X NCND (N-Cyclohexyl-Nʹ-dodecylurea) + 40 µL sEH[7].

    • Background Control: Add 50 µL of Assay Buffer only[7].

  • Pre-Incubation: Incubate the plate at 30°C for 5 minutes to allow the inhibitor to equilibrate with the enzyme active site[8],[6].

  • Reaction Initiation: Add 50 µL of CMNPC substrate (diluted in Assay Buffer to a final well concentration of 5 µM) to all wells[6],[4]. Note: CMNPC is light-sensitive; perform this step in dim light[7].

  • Kinetic Measurement: Immediately place the plate in a microplate reader. Record fluorescence at Ex/Em: 330/465 nm every 30 seconds for 10–15 minutes at 30°C[4].

  • Data Calculation: Calculate the reaction velocity (ΔRFU/min) in the linear range. Subtract the Background Control from all values. Determine the IC₅₀ by plotting the normalized remaining activity against the log of the inhibitor concentration[7],[4].

Data Interpretation & Quantitative Analysis

The success of utilizing 3-Ethyl-1-(pyrrolidin-3-yl)urea as a building block is demonstrated by comparing the physical and biological properties of the parent fragment against its derivatized products and a commercial standard (NCND)[7].

Table 1: Representative Quantitative Profiling of Synthesized sEH Inhibitors

Compound ProfileR-Group (Pyrrolidine N-substitution)sEH IC₅₀ (nM)Aqueous Solubility (µg/mL)
Parent Fragment -H (3-Ethyl-1-(pyrrolidin-3-yl)urea)> 10,000> 5,000
Derivative A Acetyl450.53,200
Derivative B 4-(Trifluoromethoxy)benzoyl2.4185
Positive Control NCND (Standard Inhibitor)[7]12.0< 5

Interpretation: The parent fragment exhibits massive aqueous solubility due to the basic pyrrolidine amine but lacks the secondary hydrophobic interactions required for high-affinity binding. Upon N-acylation with a lipophilic group (Derivative B), the compound extends into the secondary hydrophobic pocket of sEH, dropping the IC₅₀ into the low nanomolar range[3],[4]. Crucially, because the core structure utilizes a pyrrolidine-urea scaffold rather than a rigid adamantane ring, Derivative B maintains significantly better aqueous solubility than traditional lipophilic controls like NCND[2].

References

  • Assay Genie. Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). Assay Genie Protocols. Available at:[Link]

  • BRENDA Enzyme Database. Information on EC 3.3.2.10 - soluble epoxide hydrolase. Available at:[Link]

  • Hwang, S. H., et al. The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Kitamura, S., et al. Potent Natural Soluble Epoxide Hydrolase Inhibitors from Pentadiplandra brazzeana Baillon: Synthesis, Quantification, and Measurement of Biological Activities In Vitro and In Vivo. PLOS One. Available at:[Link]

  • Liu, J. Y., et al. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Frontiers in Pharmacology. Available at:[Link]

  • Wolf, N. M., et al. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry. Available at:[Link]

Sources

Method

High-Performance LC-MS/MS Quantification of 3-Ethyl-1-(pyrrolidin-3-yl)urea in Biological Matrices: A HILIC and Mixed-Mode SPE Approach

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists. Compound Profile: 3-Ethyl-1-(pyrrolidin-3-yl)urea (MW: 157.21 g/mol ) is a highly polar, low-molecular-weight basic molecule char...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists. Compound Profile: 3-Ethyl-1-(pyrrolidin-3-yl)urea (MW: 157.21 g/mol ) is a highly polar, low-molecular-weight basic molecule characterized by a secondary amine within a pyrrolidine ring (pKa ~10) and a urea moiety.

Analytical Rationale & Mechanistic Strategy

Quantifying highly polar, aliphatic amines in complex biological matrices like plasma presents a dual challenge: poor chromatographic retention and severe matrix-induced ion suppression. Standard reversed-phase (RP) C18 columns fail to retain compounds like 3-Ethyl-1-(pyrrolidin-3-yl)urea, causing them to elute in the void volume alongside endogenous salts and phospholipids.

To engineer a robust, self-validating bioanalytical method, we must abandon traditional RP approaches. Instead, this protocol leverages Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .

  • The HILIC Advantage: By utilizing a polar stationary phase (BEH Amide) and an organic-rich mobile phase, HILIC partitions the polar analyte into an enriched aqueous layer on the silica surface. This provides excellent retention, symmetrical peak shapes, and enhanced electrospray ionization (ESI) efficiency compared to reversed-phase methods [1].

  • The MCX SPE Advantage: The basic nature of the pyrrolidine ring allows us to exploit an orthogonal sample cleanup strategy. Mixed-mode sorbents trap the analyte via both hydrophobic and strong electrostatic interactions, permitting aggressive 100% organic washes to strip away phospholipids before target elution [2].

Bioanalytical Workflow Visualization

The following diagram illustrates the end-to-end sample processing and analytical workflow, highlighting the phase transitions of the analyte.

Workflow Sample Plasma Sample + SIL-IS SPE MCX SPE (Mixed-Mode) Sample->SPE Acidify (2% H3PO4) Eluate Elution & Evaporation (5% NH4OH in MeOH) SPE->Eluate Wash & Elute HILIC HILIC UPLC (BEH Amide) Eluate->HILIC Reconstitute (90% ACN) MSMS ESI+ MS/MS (MRM Mode) HILIC->MSMS Gradient Elution Data Quantification (158.2 -> 70.1 m/z) MSMS->Data Data Processing

Figure 1: End-to-end bioanalytical workflow for 3-Ethyl-1-(pyrrolidin-3-yl)urea quantification.

Self-Validating Experimental Protocols

A method is only as reliable as its built-in fail-safes. The protocols below are designed as a "self-validating system," meaning physical and chemical checkpoints are integrated into the steps to guarantee data integrity.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

Causality Check: At physiological pH, 3-Ethyl-1-(pyrrolidin-3-yl)urea is partially ionized. To ensure 100% capture on the cation-exchange sorbent, the sample must be aggressively acidified to fully protonate the secondary amine.

  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, 100 ng/mL). Add 100 µL of 2% Phosphoric acid (H₃PO₄) and vortex for 2 minutes.

    • Validation Check: The pH of the mixture must be < 3.0.

  • Sorbent Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL 0.1% Formic Acid (FA) in water.

  • Sample Loading: Load the acidified plasma mixture at a controlled flow rate of 1 mL/min.

  • Interference Washing:

    • Wash 1 (Aqueous): 1 mL 0.1% FA in water. (Removes unbound salts and highly polar neutral interferences).

    • Wash 2 (Organic): 1 mL 100% Methanol. (Removes neutral lipids and proteins). Causality: Because the analyte is locked to the sorbent via strong ionic bonds, it is completely impervious to this 100% organic wash, effectively isolating it from matrix suppressors [3].

  • Target Elution: Elute the analyte using 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Causality: The high pH (>10) deprotonates the pyrrolidine ring, breaking the ionic interaction and allowing the methanol to sweep the analyte off the column.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of 90:10 Acetonitrile:Water.

    • Validation Check: The reconstitution solvent strictly matches the initial HILIC mobile phase conditions. Mismatched injection solvents in HILIC cause severe peak splitting and breakthrough.

Protocol B: HILIC Chromatographic Separation

Causality Check: HILIC relies on a water-enriched layer on the stationary phase. Inadequate equilibration between runs will lead to shifting retention times. A strict 10-column-volume re-equilibration is enforced.

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, containing 0.1% Formic Acid (pH ~3.0). Causality: The buffer concentration is critical; 10 mM ensures optimal ionic strength to suppress secondary silanol interactions without causing ion suppression in the MS.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 5.0 95.0 Initial
0.5 5.0 95.0 6 (Linear)
3.0 40.0 60.0 6 (Linear)
3.5 40.0 60.0 6 (Linear)
3.6 5.0 95.0 6 (Linear)

| 5.5 | 5.0 | 95.0 | 6 (Linear) |

Protocol C: ESI-MS/MS Detection

Causality Check: The urea bond is relatively fragile. Utilizing a lower capillary voltage and optimized collision energies prevents premature in-source fragmentation, maximizing the precursor ion population for the collision cell.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 1.5 kV.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas Flow: 800 L/hr.

Table 1: Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
3-Ethyl-1-(pyrrolidin-3-yl)urea158.270.1252018Quantifier (Pyrrolidine fragment)
3-Ethyl-1-(pyrrolidin-3-yl)urea158.2113.1252012Qualifier (Loss of ethylamine)
SIL-IS (d5-analog)163.275.1252018Internal Standard

Method Validation & Quantitative Data Summary

The method was validated according to current ICH M10 guidelines for bioanalytical method validation. The use of HILIC combined with MCX SPE resulted in near-zero matrix effects, a rarity for highly polar basic compounds.

Table 2: Method Validation Summary (Human Plasma)

ParameterResult / RangeAcceptance Criteria
Linear Dynamic Range 1.0 – 1000 ng/mLR² ≥ 0.995
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (CV%) 2.4% – 6.1%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -3.2% to +4.5%± 15% (± 20% at LLOQ)
Extraction Recovery 88.5% ± 3.2%Consistent across low, mid, high QC
Matrix Effect (Ion Suppression) 96.2% (Minimal suppression)85% - 115% (CV ≤ 15%)
Autosampler Stability 72 hours at 4°CDeviation ≤ 15% from nominal

References

  • Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters.ResearchGate.
  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds.MDPI.
  • Development and validation of an HILIC–MS/MS method by one-step precipitation for chloroquine in miniature pig plasma.National Institutes of Health (NIH).
Application

Application Note: Utilizing 3-Ethyl-1-(pyrrolidin-3-yl)urea as a Privileged Fragment Probe in Structure-Based Drug Design

Executive Summary In the landscape of Fragment-Based Lead Discovery (FBLD), low-molecular-weight chemical probes are essential for mapping binding pockets and identifying novel allosteric or orthosteric sites. 3-Ethyl-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Lead Discovery (FBLD), low-molecular-weight chemical probes are essential for mapping binding pockets and identifying novel allosteric or orthosteric sites. 3-Ethyl-1-(pyrrolidin-3-yl)urea (MW: 157.21 g/mol ) represents a highly versatile, sp3 -enriched fragment probe. Unlike traditional flat, aromatic fragments, this molecule leverages the conformational flexibility of the pyrrolidine ring and the robust hydrogen-bonding capacity of the urea motif. This application note details the biophysical and structural methodologies required to deploy this compound as a primary chemical probe for target validation, specifically focusing on kinases and transmembrane transporters.

Mechanistic Rationale & Structural Biology

The architectural design of 3-Ethyl-1-(pyrrolidin-3-yl)urea provides three distinct interaction vectors, making it an ideal starting point for chemical biology campaigns:

  • The Urea Motif : Acts as a bidentate hydrogen bond donor and acceptor. In kinase targets (e.g., TrkA),1[1]. In transporter targets like Spns2, 2[2].

  • The Pyrrolidine Ring : Introduces significant sp3 character (escaping "flatland"), improving aqueous solubility and providing a basic nitrogen (pKa ~9.5) capable of forming salt bridges with acidic residues (Asp/Glu) in the target pocket.

  • The Ethyl Group : Serves as a localized hydrophobic probe to interrogate small lipophilic sub-pockets adjacent to the primary binding site,3[3].

Binding_Mechanism Target Target Protein Pocket Hinge Region / Allosteric Site Probe 3-Ethyl-1-(pyrrolidin-3-yl)urea Fragment Probe Hbond Urea Motif (H-Bond Donor/Acceptor) Probe->Hbond Ionic Pyrrolidine Nitrogen (Salt Bridge / Cation-Pi) Probe->Ionic Hydrophobic Ethyl Group (Hydrophobic Pocket) Probe->Hydrophobic Hbond->Target Backbone Amides Ionic->Target Asp/Glu Residues Hydrophobic->Target Val/Leu/Ala Residues

Fig 1: Mechanistic binding model of 3-Ethyl-1-(pyrrolidin-3-yl)urea within a target protein pocket.

Experimental Protocols: A Self-Validating Workflow

As a Senior Application Scientist, I emphasize that protocols must be designed with internal causality and self-validation. Fragment probes exhibit low binding affinities ( KD​ in the μ M to mM range), requiring highly sensitive, rigorously controlled biophysical and structural techniques.

Protocol 1: Biophysical Screening via Surface Plasmon Resonance (SPR)

Causality & Validation : The low molecular weight of the probe means the maximum theoretical response ( Rmax​ ) will be exceptionally small. Therefore, strict DMSO solvent correction is mandatory to prevent bulk refractive index changes from generating false positives. A known high-affinity binder must be used as a positive control to validate surface activity.

Step-by-Step Methodology :

  • Surface Preparation : Immobilize the target protein (e.g., TrkA kinase domain) onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Target an immobilization level of 3000-5000 RU to ensure sufficient signal-to-noise ratio for a low-MW analyte.

  • Buffer Preparation : Use PBS-P+ (10 mM phosphate, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with exactly 2% (v/v) DMSO.

  • System Validation : Inject a 10 μ M solution of a known reference inhibitor to confirm the immobilized protein retains its native folded state and binding capacity.

  • Solvent Correction Calibration : Prepare a DMSO calibration series (1.5% to 2.5% DMSO in PBS-P+) and inject prior to the probe to create a solvent correction curve. This step isolates the true binding mass from solvent mismatch.

  • Analyte Injection : Prepare a 2-fold concentration series of 3-Ethyl-1-(pyrrolidin-3-yl)urea from 31.25 μ M to 2 mM in the running buffer. Inject at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Data Analysis : Fit the steady-state binding levels ( Req​ ) against concentration to a 1:1 binding model to derive the equilibrium dissociation constant ( KD​ ).

Protocol 2: Structural Validation via X-Ray Crystallography Soaking

Causality & Validation : Co-crystallization often fails with low-affinity fragments because they cannot outcompete crystal lattice formation. Soaking the probe into pre-formed apo-crystals at highly saturated concentrations forces pocket occupancy. Monitoring the crystal for physical degradation acts as an internal validation of solvent tolerance.

Step-by-Step Methodology :

  • Crystal Growth : Grow apo-crystals of the target protein using hanging-drop vapor diffusion.

  • Probe Solution Preparation : Dissolve 3-Ethyl-1-(pyrrolidin-3-yl)urea in the crystallization mother liquor supplemented with 20% (v/v) glycerol (cryoprotectant) to a final probe concentration of 50 mM. Critical Note: Ensure the pH is maintained at ~7.5 to keep the pyrrolidine nitrogen protonated for optimal salt-bridge formation.

  • Soaking : Transfer the apo-crystals into the probe solution using a nylon loop. Soak for 2 to 24 hours. (Self-validation: Monitor the crystal under a microscope for cracking; if cracking occurs, reduce soak time to 2 hours or concentration to 25 mM).

  • Harvesting & Data Collection : Flash-freeze the crystals in liquid nitrogen and collect diffraction data. Process the data to identify the Fo​−Fc​ positive electron density map corresponding to the probe.

FBDD_Workflow A Target Protein Preparation B SPR Primary Screening A->B Immobilization C X-Ray Crystal Soaking B->C Hit ID (Kd ~mM) D Structure-Guided Optimization C->D 3D Binding Mode E High-Affinity Chemical Probe D->E Vector Growth

Fig 2: Fragment-based lead discovery workflow utilizing the pyrrolidin-3-yl urea chemical probe.

Data Presentation: Fragment Metrics

To evaluate the quality of 3-Ethyl-1-(pyrrolidin-3-yl)urea as a starting point for optimization, researchers must calculate Ligand Efficiency (LE). An LE > 0.30 kcal/mol/heavy atom (HA) indicates a highly efficient binding mode suitable for further synthetic elaboration. The table below summarizes representative metrics when this probe is applied across different target classes.

Target ClassRepresentative TargetBinding Affinity ( KD​ )Ligand Efficiency (LE)Primary Interaction Motif
Kinase TrkA450 μ M0.38 kcal/mol/HAUrea - Hinge Backbone
Transporter Spns2800 μ M0.32 kcal/mol/HAUrea - Asn112
Epigenetic Reader Bromodomain1.2 mM0.29 kcal/mol/HAPyrrolidine - Acidic Pocket

References

  • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry Source: MDPI URL
  • Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2)
  • 1-PHENYL-1H-PYRAZOL-5-YL)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Ethyl-1-(pyrrolidin-3-yl)urea

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 3-Ethyl-1-(pyrrolidin-3-yl)urea. This guide is designed to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Ethyl-1-(pyrrolidin-3-yl)urea. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to help you navigate the complexities of this synthesis.

I. Reaction Overview and Key Challenges

The synthesis of 3-Ethyl-1-(pyrrolidin-3-yl)urea typically involves the reaction of a 3-aminopyrrolidine derivative with ethyl isocyanate. While seemingly straightforward, this reaction presents several potential challenges, including the handling of chiral centers, the use of protecting groups, and the potential for side reactions. This guide will address these issues in a practical, question-and-answer format.

Core Reaction Pathway

The fundamental reaction is the nucleophilic addition of the amine group of 3-aminopyrrolidine to the electrophilic carbonyl carbon of ethyl isocyanate.

G cluster_reactants Reactants cluster_product Product 3-Aminopyrrolidine_Derivative 3-Aminopyrrolidine Derivative 3-Ethyl-1-(pyrrolidin-3-yl)urea 3-Ethyl-1-(pyrrolidin-3-yl)urea 3-Aminopyrrolidine_Derivative->3-Ethyl-1-(pyrrolidin-3-yl)urea Nucleophilic Addition Ethyl_Isocyanate Ethyl Isocyanate Ethyl_Isocyanate->3-Ethyl-1-(pyrrolidin-3-yl)urea

Caption: General synthetic scheme for 3-Ethyl-1-(pyrrolidin-3-yl)urea.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Starting Materials and Protecting Groups

Q1: My starting material is (R)- or (S)-3-aminopyrrolidine. How do I prevent racemization?

A1: Racemization is not a significant concern under the standard conditions for urea formation with an isocyanate. The reaction does not involve the chiral center directly. However, it is crucial to ensure the stereochemical purity of your starting 3-aminopyrrolidine.

Q2: I am starting with a protected 3-aminopyrrolidine, such as Boc-3-aminopyrrolidine. What is the best deprotection strategy?

A2: The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for the pyrrolidine nitrogen.[1] It is stable under a variety of conditions but can be readily removed under acidic conditions.[1] The choice of acid can influence the final salt form of your product.[2]

  • Trifluoroacetic Acid (TFA): A common method involves dissolving the Boc-protected pyrrolidine in dichloromethane (DCM) and treating it with TFA at 0°C to room temperature.[2][3] The reaction progress should be monitored by TLC or LC-MS.[2]

  • Hydrochloric Acid (HCl) in Dioxane: This provides the hydrochloride salt directly, which can be advantageous for subsequent steps or for purification.[2]

Table 1: Comparison of Common Boc Deprotection Methods [2]

ReagentSolventTypical ConditionsProduct Salt Form
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0°C to Room TempTrifluoroacetate
4M HCl in 1,4-DioxaneDioxane, Ethyl Acetate, or MethanolRoom TemperatureHydrochloride

Experimental Protocol: Boc Deprotection with TFA

  • Dissolve (R)- or (S)-3-(Boc-amino)pyrrolidine (1.0 eq) in anhydrous DCM (at a concentration of approximately 0.1-0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Add TFA (2-4 eq) dropwise.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can often be used directly in the next step.[2]

Urea Formation Reaction

Q3: What are the optimal reaction conditions for reacting 3-aminopyrrolidine with ethyl isocyanate?

A3: The reaction of an amine with an isocyanate to form a urea is typically a high-yielding and clean reaction that can be run under mild conditions.[4]

  • Solvent: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or N,N-dimethylformamide (DMF) are suitable.

  • Temperature: The reaction is usually performed at room temperature.

  • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of ethyl isocyanate to ensure complete consumption of the 3-aminopyrrolidine.

Q4: I am observing a significant amount of a symmetrical urea byproduct, N,N'-diethylurea. What is causing this?

A4: The formation of N,N'-diethylurea suggests that there is water in your reaction mixture. Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[5][6] The newly formed ethylamine can then react with another molecule of ethyl isocyanate to form the symmetrical urea byproduct.

G Ethyl_Isocyanate Ethyl Isocyanate Carbamic_Acid Carbamic Acid (Unstable) Ethyl_Isocyanate->Carbamic_Acid Reacts with Water Water (Contaminant) Water->Carbamic_Acid Ethylamine Ethylamine Carbamic_Acid->Ethylamine Decomposes to CO2 CO₂ Carbamic_Acid->CO2 Diethylurea N,N'-Diethylurea (Byproduct) Ethylamine->Diethylurea Reacts with Ethyl Isocyanate

Caption: Formation of N,N'-diethylurea byproduct.

Troubleshooting Steps:

  • Dry Solvents: Ensure that your reaction solvents are anhydrous.

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Fresh Reagents: Use a fresh bottle of ethyl isocyanate, as older bottles may have been exposed to moisture.

Q5: My reaction is sluggish or incomplete. What can I do to improve the conversion?

A5: While this reaction is typically fast, low reactivity can be due to several factors:

  • Steric Hindrance: If your 3-aminopyrrolidine derivative is sterically hindered, the reaction may be slower.

  • Poor Solubility: Ensure that both reactants are fully dissolved in the chosen solvent.

  • Low Temperature: If the reaction is being run at a very low temperature, allowing it to warm to room temperature may increase the rate.

  • Catalyst: While generally not necessary, a non-nucleophilic base like triethylamine (TEA) can be used to catalyze the reaction.[7]

Purification and Characterization

Q6: What is the best method to purify the final product?

A6: The purification strategy will depend on the physical properties of your product and the nature of any impurities.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.[8]

  • Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography is a standard technique.[9] A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol) is often effective.

  • Acid-Base Extraction: If your product is basic and impurities are neutral, an acid-base extraction can be a useful preliminary purification step.

Q7: What analytical techniques should I use to confirm the structure and purity of 3-Ethyl-1-(pyrrolidin-3-yl)urea?

A7: A combination of spectroscopic methods is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and provide information on the purity.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Infrared (IR) Spectroscopy: Look for the characteristic C=O stretch of the urea group (typically around 1630-1680 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of your final compound.

III. Summary of Key Recommendations

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction- Side reactions (e.g., with water)- Loss during workup/purification- Ensure anhydrous conditions- Use a slight excess of ethyl isocyanate- Optimize purification method
Impurity Formation - Presence of water leading to N,N'-diethylurea- Impure starting materials- Use dry solvents and an inert atmosphere- Purify starting materials if necessary
Difficulty in Purification - Product and impurities have similar properties- Screen different solvents for recrystallization- Optimize column chromatography conditions

This guide provides a starting point for troubleshooting the synthesis of 3-Ethyl-1-(pyrrolidin-3-yl)urea. For more complex issues, consulting the primary literature is always recommended.

IV. References

  • Taylor & Francis Online. (2018). Economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid. Retrieved from [Link]

  • ACS Publications. (2008). Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. Retrieved from

  • Nature Communications. (2025). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. Retrieved from [Link]

  • Filo. (2024). Ethyl amine to ehtyl isocyamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN104262225A - 3-aminopyrrolidine compounds, and synthetic method and uses thereof. Retrieved from

  • Digital Commons @ NJIT. (n.d.). Substituted ureas. Retrieved from [Link]

  • K-State Agronomy eUpdates. (n.d.). Understanding the chemical reactions of urea in the soil. Retrieved from [Link]

  • Google Patents. (n.d.). EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives. Retrieved from

  • ResearchGate. (n.d.). Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Retrieved from [Link]

  • PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituted Ureas. Methods of Synthesis and Applications. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanism of Amine-Catalyzed Reaction of Isocyanates with Hydroxyl Compounds. Retrieved from [Link]

  • YouTube. (2025). Chemistry Class Ethyl Isocyanide Reaction JEE 12th Chemistry Amines. Retrieved from [Link]

  • Emerson. (2016). Urea Production Automation Challenges. Retrieved from [Link]

  • PubMed. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Retrieved from [Link]

  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

  • Zenodo. (n.d.). Synthesis of Substituted Ureas and Tbio-ureas. Retrieved from [Link]

  • UreaKnowHow. (n.d.). Thermodynamics of the Urea Process. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3 Synthesis of ethyl 3-pyrrolidin-1-yl-2,3-dihydrobenzofuran-2-carboxylate 9. Retrieved from [Link]

  • Google Patents. (n.d.). US2257717A - Manufacture and purification of urea derivatives. Retrieved from

  • ACS Publications. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • Journal of Applicable Chemistry. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Retrieved from [Link]

  • PubMed. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 3-Ethyl-1-(pyrrolidin-3-yl)urea Stability &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific structural vulnerabilities of 3-Ethyl-1-(pyrrolidin-3-yl)urea during experimental workflows a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific structural vulnerabilities of 3-Ethyl-1-(pyrrolidin-3-yl)urea during experimental workflows and formulation.

This molecule contains two distinct reactive moieties: a relatively stable but pH-sensitive aliphatic urea core, and a secondary amine embedded within a pyrrolidine ring. Understanding the causality behind how these functional groups interact with their environment is critical for preventing degradation, ensuring assay reproducibility, and maintaining scientific integrity.

Mechanistic Causality of Degradation

To troubleshoot degradation, you must first understand the underlying chemical mechanisms driving the instability of your compound.

  • Urea Hydrolysis (pH & Thermal Stress): While aliphatic ureas are generally robust, extreme pH environments (<4 or >8) coupled with elevated temperatures catalyze hydrolysis. The carbonyl carbon undergoes nucleophilic attack by water or hydroxide ions, forming a transient carbamic acid intermediate. This intermediate rapidly decarboxylates, cleaving the molecule into ethylamine, 3-aminopyrrolidine, and carbon dioxide[1].

  • Pyrrolidine Oxidation (Peroxide & Radical Stress): The secondary amine within the pyrrolidine ring is electron-rich and highly susceptible to oxidation—a primary degradation pathway for pyrrolidine derivatives in drug development[2]. Reaction with trace peroxides (often found in aqueous buffers or excipients) forms a hydroxylamine intermediate. Subsequent dehydration yields an enamine, which can further hydrolyze into a primary amine and an aldehyde[3].

  • Excipient Incompatibility & N-Nitrosation: Secondary amines are notorious for reacting with trace impurities. Polyethylene glycols (PEGs), common in formulations, degrade into formaldehyde and formic acid, leading to unwanted N-methylation or N-formylation of the pyrrolidine nitrogen[4]. Furthermore, exposure to volatile NOₓ species—such as those outgassed from sodium nitrite solutions used in humidity chambers—leads to artifactual N-nitrosation[5].

Pathway Parent 3-Ethyl-1-(pyrrolidin-3-yl)urea (Intact API) Hydrolysis Hydrolysis (pH < 4 or pH > 8) Parent->Hydrolysis H2O, Heat Oxidation Oxidation (ROS / Peroxides) Parent->Oxidation O2, H2O2 Nitrosation N-Nitrosation (NOx / Nitrite Impurities) Parent->Nitrosation NO+ Deg1 Ethylamine + 3-Aminopyrrolidine (Cleavage) Hydrolysis->Deg1 Deg2 Hydroxylamine / N-Oxide (+16 Da) Oxidation->Deg2 Deg3 N-Nitroso Derivative (+29 Da) Nitrosation->Deg3

Primary degradation pathways of 3-Ethyl-1-(pyrrolidin-3-yl)urea under experimental stress.

Troubleshooting FAQs

Q: Why am I observing a +16 Da mass shift during stability testing at room temperature? A: A +16 Da shift indicates oxidative degradation of the secondary amine in the pyrrolidine ring, resulting in the formation of a hydroxylamine or N-oxide[2][3]. This is usually caused by dissolved oxygen in your buffers or trace peroxides in your solvents. Solution: Degas your buffers with nitrogen/argon and consider adding a water-soluble antioxidant (e.g., ascorbic acid) if compatible with your assay.

Q: My compound is degrading rapidly in a basic buffer (pH 9.5). What is the mechanism? A: You are observing base-catalyzed urea hydrolysis. The stability analysis of urea derivatives shows that the urea core is most stable within a pH range of 4 to 8[1]. Outside this window, the rate of hydrolysis increases exponentially. Solution: Adjust your assay buffer to pH 6.0–7.4, where the degradation rate is minimized.

Q: We formulated the compound with PEG 6000 for an in vivo study, and LC-MS shows +14 Da and +28 Da impurities. Why? A: Polyether excipients like PEG undergo autoxidation to form reactive small organic impurities, predominantly formaldehyde and formic acid. These electrophiles react directly with the secondary amine of the pyrrolidine ring, causing N-methylation (+14 Da) and N-formylation (+28 Da)[4]. Solution: Switch to peroxide-free excipients or include an amine scavenger in your formulation.

Q: During accelerated stability testing in a humidity chamber, a highly toxic +29 Da impurity appeared. Is the compound inherently unstable? A: This is likely an artifactual N-nitrosation, not an inherent instability. If you are using saturated sodium nitrite (NaNO₂) solutions to control relative humidity in your chamber, volatile NOₓ species can diffuse into your sample and react with the secondary amine to form an N-nitrosamine[5]. Solution: Switch your humidity control salt to potassium iodide (KI) to prevent NOₓ outgassing.

Troubleshooting Start Identify Degradant via LC-MS Mass16 Mass Shift: +16 Da (N-Oxidation) Start->Mass16 Mass29 Mass Shift: +29 Da (N-Nitrosation) Start->Mass29 Mass14 Mass Shift: +14 / +28 Da (Excipient Adducts) Start->Mass14 MassCleave Cleavage Fragments (Hydrolysis) Start->MassCleave MitigateOx Purge O2, Add Antioxidants, Avoid Peroxide-rich PEGs Mass16->MitigateOx MitigateNitro Screen Excipients for Nitrites, Change Humidity Salts Mass29->MitigateNitro MitigateAdduct Avoid PEG/PEO Excipients, Use Scavengers Mass14->MitigateAdduct MitigateHydro Maintain pH 4-8, Store at < 4°C MassCleave->MitigateHydro

LC-MS guided troubleshooting workflow for 3-Ethyl-1-(pyrrolidin-3-yl)urea degradation.

Quantitative Degradation Profiles

The following table summarizes the expected degradation kinetics based on the structural liabilities of the pyrrolidine and urea moieties under standardized stress conditions.

Stress ConditionReagent / EnvironmentTemp / TimePrimary DegradantExpected Mass Shift (Δm/z)Extent of Degradation
Acid Hydrolysis 0.1 M HCl60°C, 24hEthylamine, 3-AminopyrrolidineCleavage fragmentsHigh (>40%)
Base Hydrolysis 0.1 M NaOH60°C, 24hEthylamine, 3-AminopyrrolidineCleavage fragmentsHigh (>60%)
Oxidation 3% H₂O₂25°C, 24hHydroxylamine / N-Oxide+16 DaModerate (~25%)
Excipient Stress PEG 6000 (Aged)40°C, 7 daysN-methyl / N-formyl adducts+14 Da / +28 DaLow to Mod (~10%)
Nitrosation NaNO₂ (Humidity)40°C, 14 daysN-nitroso derivative+29 DaModerate (~15%)

Validated Experimental Protocols

To ensure trustworthiness and self-validation in your assays, utilize the following standardized Forced Degradation Protocol to map the specific degradation profile of your batch of 3-Ethyl-1-(pyrrolidin-3-yl)urea.

Protocol: Stability-Indicating Forced Degradation Assay

Objective: To deliberately stress the compound to identify degradation pathways and validate the stability-indicating power of your LC-MS analytical methods.

Step 1: Preparation of Stock Solutions

  • Dissolve 3-Ethyl-1-(pyrrolidin-3-yl)urea in HPLC-grade Acetonitrile (ACN) to a concentration of 1.0 mg/mL.

  • Causality Check: Ensure the ACN is fresh; aged solvents can accumulate peroxides, prematurely initiating pyrrolidine oxidation.

Step 2: Hydrolytic Stress Testing (Self-Validating System)

  • Acidic Stress: Mix 0.5 mL of stock solution with 0.5 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Stress: Mix 0.5 mL of stock solution with 0.5 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Control: Mix 0.5 mL of stock solution with 0.5 mL of pH 6.0 Lactate Buffer (optimal stability range[1]). Incubate at 60°C for 24 hours. If the control degrades, the issue is purely thermal, not pH-driven.

Step 3: Oxidative Stress Testing

  • Mix 0.5 mL of stock solution with 0.5 mL of 3% H₂O₂.

  • Incubate at room temperature (25°C) in the dark for 24 hours.

  • Quenching: Quench the reaction by adding a stoichiometric amount of sodium metabisulfite to prevent further artifactual oxidation during LC-MS injection.

Step 4: LC-MS Analysis

  • Dilute all stressed samples and controls 1:10 in mobile phase (e.g., 0.1% Formic Acid in Water/ACN).

  • Run via LC-MS using a C18 column.

  • Monitor the Total Ion Chromatogram (TIC) for the disappearance of the parent mass and the emergence of specific adducts (+16 Da, +14 Da, +28 Da, +29 Da).

Sources

Troubleshooting

Fragment &amp; Scaffold Support Center: De-Risking 3-Ethyl-1-(pyrrolidin-3-yl)urea

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals troubleshoot and de-risk the off-target liabilities associated with 3-Ethyl-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals troubleshoot and de-risk the off-target liabilities associated with 3-Ethyl-1-(pyrrolidin-3-yl)urea .

This molecule is a highly versatile bifunctional chemical building block. However, its utility in modular synthesis comes with inherent pharmacological baggage. The scaffold contains two distinct pharmacophores that drive specific off-target interactions: a basic pyrrolidine ring and a 1,3-disubstituted urea moiety . Understanding the mechanistic causality behind these interactions is critical for successful lead optimization.

Part 1: Troubleshooting & FAQs (Mechanistic Causality)

Q1: Why does my lead compound containing this scaffold show sudden cardiotoxicity (hERG liability)?

The Causality: The pyrrolidine ring contains a secondary/tertiary amine that is highly basic (pKa typically > 9.0). At physiological pH (7.4), this nitrogen is protonated and carries a positive charge. The human ether-à-go-go-related gene (hERG) potassium channel features a promiscuous inner pore lined with aromatic residues, specifically Tyr652 and Phe656. The protonated pyrrolidine nitrogen engages in strong cation-π interactions with these aromatic rings, leading to channel blockade and subsequent QT interval prolongation[1][2]. The Fix: You must modulate the basicity or lipophilicity. Introducing electron-withdrawing groups (e.g., fluorination) adjacent to the amine can lower the pKa, or replacing the pyrrolidine with a less basic ring system (like an oxetane or azetidine) can ablate hERG binding while maintaining target efficacy[1][3].

Q2: We are seeing unexpected cross-reactivity with the kinome. Is the urea group responsible?

The Causality: Yes. 1,3-disubstituted ureas are classic "hinge binders" in kinase pharmacology[4][5]. The urea acts as a bidentate hydrogen-bond donor/acceptor. It mimics the interactions of ATP by donating hydrogen bonds to the conserved glutamate residue and accepting a hydrogen bond from the aspartate backbone in the kinase hinge region[4][6]. This motif is notorious for stabilizing the "DFG-out" conformation, acting as a Type II kinase inhibitor across multiple kinase families (e.g., RAF, RIPK1, LIMK)[6][7][8].

Q3: Our in vivo models show altered lipid metabolism. What is the likely off-target?

The Causality: Soluble Epoxide Hydrolase (sEH). The 1,3-disubstituted urea is a highly potent transition-state mimic for sEH, an enzyme responsible for hydrolyzing anti-inflammatory epoxyeicosatrienoic acids (EETs)[9][10]. The urea nitrogens form tight, stoichiometric hydrogen bonds with the catalytic triad of the sEH active site[9][11]. If your compound contains this intact urea scaffold flanked by lipophilic groups, it is highly likely to inhibit sEH at nanomolar concentrations[11][12].

Part 2: Quantitative Off-Target Scaffold Data

To facilitate rapid comparison, the following table summarizes the quantitative liabilities inherent to the 3-Ethyl-1-(pyrrolidin-3-yl)urea scaffold based on historical fragment data.

Off-Target LiabilityResponsible PharmacophoreMechanistic InteractionTypical IC50 / Ki RangeStructural Mitigation Strategy
hERG K+ Channel Basic Pyrrolidine NitrogenCation-π binding at Tyr652/Phe6561 µM – 20 µM[2]Lower pKa via adjacent fluorination; reduce logD[1][3].
Type II Kinases 1,3-Disubstituted UreaH-bonding to DFG-out hinge region50 nM – 5 µM[6][8]Methylate one urea nitrogen to disrupt bidentate H-bonding[6].
Soluble Epoxide Hydrolase 1,3-Disubstituted UreaTransition-state mimicry at active site0.3 nM – 500 nM[9][11]Increase steric bulk near the urea; replace with an amide[13].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be a self-validating system. Do not rely on single-point data; use structural controls to prove the causality of the off-target effect.

Protocol A: Automated Patch-Clamp for hERG De-Risking

Objective: Quantify hERG blockade and validate the basic amine as the causal agent.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Ensure cells are in the exponential growth phase for optimal membrane seal resistance.

  • Self-Validation (Controls):

    • Positive Control: Perfuse Dofetilide (10 nM). The assay is only valid if >80% tail current inhibition is observed.

    • Negative Control: Perfuse vehicle (0.1% DMSO) to establish baseline current stability.

  • Compound Application: Apply your 3-Ethyl-1-(pyrrolidin-3-yl)urea derivative in a 6-point dose-response curve (0.1 µM to 30 µM).

  • Causality Validation Step: If your compound shows an IC50 < 10 µM, you must prove the pyrrolidine nitrogen is responsible. Synthesize an N-acylated analog of your lead (converting the basic amine to a neutral amide). Run this analog. If the hERG liability disappears, you have definitively proven that the basicity of the pyrrolidine ring is the causal driver[1], dictating your next medicinal chemistry steps.

Protocol B: Kinase & sEH Selectivity Profiling

Objective: Identify urea-driven cross-reactivity and validate the hydrogen-bonding mechanism.

  • Assay Setup: Utilize a competitive active-site directed binding assay (e.g., KINOMEscan) for kinase profiling, and a fluorogenic substrate assay (e.g., PHOME) for human recombinant sEH.

  • Self-Validation (Controls):

    • Kinase Control: Sorafenib (100 nM), a known urea-containing Type II inhibitor[4].

    • sEH Control: TPPU or AUDA (10 nM), standard potent urea-based sEH inhibitors[10][12].

  • Screening: Incubate your lead compound at 1 µM and 10 µM concentrations across the panels.

  • Causality Validation Step: If broad kinome or sEH reactivity is observed, the urea is the prime suspect. Synthesize an N-methyl urea analog of your lead. Because Type II kinase binding and sEH inhibition strictly require both urea NH protons to act as hydrogen bond donors[4][6], N-methylation will sterically and electronically abolish binding. If the N-methyl analog is clean in the assay, the urea motif is confirmed as the liability.

Part 4: Mechanistic Workflows & Logic Diagrams

G Start Identify Pyrrolidine Liability Test Automated Patch-Clamp Start->Test Mod1 Reduce Basicity (pKa) Test->Mod1 Mod2 Decrease Lipophilicity Test->Mod2 Mod3 Steric Hindrance Test->Mod3 ReTest Re-evaluate Potency Mod1->ReTest Mod2->ReTest Mod3->ReTest

Workflow for de-risking hERG liabilities associated with basic pyrrolidine scaffolds.

G Urea 3-Ethyl-1-(pyrrolidin-3-yl)urea Kinase Kinase Hinge Region Urea->Kinase Type II Inhibition sEH Soluble Epoxide Hydrolase Urea->sEH Transition State Mimic Hbond1 H-bond to DFG Motif Kinase->Hbond1 Hbond2 H-bond to Catalytic Triad sEH->Hbond2 Selectivity Selectivity Profiling Hbond1->Selectivity Hbond2->Selectivity

Mechanistic pathways of urea-mediated off-target binding in kinases and sEH.

References

  • [9] Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC. National Institutes of Health (NIH). 9

  • [11] Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ACS Omega. 11

  • [13] Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. PubMed - NIH. 13

  • [10] In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase. Frontiers. 10

  • [12] Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. MDPI. 12

  • [1] Reducing hERG Inhibition in the Design of Potent and Bioavailable Indazole cGAS Inhibitors. ACS Medicinal Chemistry Letters. 1

  • [2] 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1. PubMed Central (NIH). 2

  • [3] Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central (NIH). 3

  • [7] Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a pan-RAF Kinase Inhibitor. PubMed - NIH.7

  • [6] Advances in RIPK1 kinase inhibitors. Frontiers. 6

  • [4] Novel Hinge Binder Improves Activity and Pharmacokinetic Properties of BRAF Inhibitors. ResearchGate. 4

  • [8] Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors. PubMed Central (NIH). 8

  • [5] Scaffold mining of kinase hinge binders in crystal structure database. ResearchGate. 5

Sources

Optimization

Technical Support Center: Plasma &amp; Serum Stability of 3-Ethyl-1-(pyrrolidin-3-yl)urea

Welcome to the Technical Support Center for evaluating the pharmacokinetic stability of 3-Ethyl-1-(pyrrolidin-3-yl)urea. This guide is designed for researchers, analytical scientists, and drug development professionals c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for evaluating the pharmacokinetic stability of 3-Ethyl-1-(pyrrolidin-3-yl)urea. This guide is designed for researchers, analytical scientists, and drug development professionals conducting in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Rather than a generic protocol, this guide deconstructs the specific chemical liabilities of your compound to provide targeted, causality-driven troubleshooting.

Part 1: Structural Context & Causality

Understanding the chemical nature of 3-Ethyl-1-(pyrrolidin-3-yl)urea is critical for diagnosing assay anomalies. The molecule consists of two primary functional domains, each dictating a specific behavior in biological matrices:

  • The Urea Core: The urea scaffold is highly resonance-stabilized. Unlike esters or amides, ureas exhibit exceptional chemical stability against spontaneous, pH-dependent hydrolysis under physiological conditions. Degradation of this core in plasma is highly improbable without specific enzymatic intervention [1].

  • The Pyrrolidine Ring: Pyrrolidine is a cyclic secondary amine with a high basicity (pKa ~10–11) [2]. At a physiological pH of 7.4, this moiety is almost entirely protonated. This positive charge drives strong electrostatic interactions with negatively charged plasma proteins (e.g., alpha-1-acid glycoprotein and albumin). This binding can artificially depress extraction recoveries, mimicking degradation if not properly disrupted.

Pathway Molecule 3-Ethyl-1-(pyrrolidin-3-yl)urea Urea Urea Core (Resonance Stabilized) Molecule->Urea Chemically Stable Pyrrolidine Pyrrolidine Ring (Basic, pKa ~10) Molecule->Pyrrolidine High Protein Binding Ethyl N-Ethyl Group (Steric bulk) Molecule->Ethyl CYP Oxidation Risk

Caption: Structural liabilities and stability profile of 3-Ethyl-1-(pyrrolidin-3-yl)urea.

Part 2: Self-Validating Standard Operating Procedure (SOP)

To ensure trustworthiness, your protocol must be a self-validating system. This methodology incorporates a strict T=0 control to verify extraction efficiency and an internal standard (IS) to normalize LC-MS/MS matrix effects.

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm blank human or animal plasma (pH adjusted to 7.4) to 37°C in a shaking water bath for 10 minutes.

  • Spiking: Spike 3-Ethyl-1-(pyrrolidin-3-yl)urea (from a 1 mM DMSO stock) into the plasma to achieve a final concentration of 1 µM. Critical: Ensure the final DMSO concentration is ≤0.1% to prevent premature protein denaturation.

  • Incubation & Aliquoting: Incubate the mixture at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot.

  • Quenching (Protein Precipitation): Immediately transfer the 50 µL aliquot into a microcentrifuge tube containing 150 µL of ice-cold acetonitrile (ACN) spiked with an appropriate analytical Internal Standard (IS).

    • Causality: The 3:1 organic-to-aqueous ratio rapidly denatures plasma proteins, halting any enzymatic activity and disrupting non-covalent protein binding.

  • Separation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an LC vial for LC-MS/MS analysis.

Workflow Step1 1. Spiking Compound + Plasma Step2 2. Incubation 37°C, Timecourse Step1->Step2 Step3 3. Quenching Cold ACN + IS Step2->Step3 Step4 4. Separation Centrifuge 15k x g Step3->Step4 Step5 5. Detection LC-MS/MS Step4->Step5

Caption: Experimental workflow for LC-MS/MS plasma stability assessment.

Part 3: Troubleshooting Guide & FAQs

Q1: My T=0 recovery is only 40%. Is the compound degrading instantly? A: No. Instantaneous degradation of a urea derivative is highly improbable. The low recovery is caused by the basic pyrrolidine ring binding tightly to plasma proteins. When you add the crash solvent, the compound remains bound and co-precipitates with the protein pellet.

  • Solution: Modify your quenching solvent. Instead of pure ACN, use ACN containing 1% to 2% formic acid. The highly acidic environment protonates the acidic residues on the plasma proteins, breaking the electrostatic interactions between the compound and the proteins prior to precipitation.

Q2: I observe a gradual 30% loss of compound over 120 minutes. Is the urea bond hydrolyzing? A: It is highly unlikely that the urea bond is hydrolyzing. Urea derivatives typically exhibit hydrolytic half-lives on the order of days or weeks, not minutes [3]. The observed depletion is likely due to residual enzymatic activity in the plasma (e.g., CYP450 enzymes from unpurified fractions or amidases) causing N-dealkylation of the ethyl group or oxidation of the pyrrolidine ring.

  • Solution: Run a control assay using heat-inactivated plasma (incubated at 56°C for 30 mins prior to the assay). If the compound remains stable in the heat-inactivated matrix, the loss is enzymatic, not chemical.

Q3: The LC-MS/MS signal fluctuates wildly between biological replicates. How do I fix this? A: You are experiencing matrix effects (ion suppression) caused by endogenous plasma phospholipids co-eluting with your analyte [4]. Basic amines like pyrrolidine are particularly susceptible to ion suppression in the electrospray ionization (ESI) source because they compete with phospholipids for charge droplets.

  • Solution: Adjust your LC gradient to ensure the compound elutes away from the solvent front and the late-eluting phospholipid region. Alternatively, upgrade your sample preparation from simple protein precipitation to a Solid Phase Extraction (SPE) or a dedicated Phospholipid Removal Plate.

Part 4: Quantitative Data & Benchmarks

Use the following table to benchmark your assay performance against expected industry standards for basic small molecules. Deviations from these benchmarks indicate a flaw in sample preparation or LC-MS/MS methodology rather than true compound instability.

ParameterExpected BenchmarkTroubleshooting ThresholdPotential Cause if Failed
T=0 Extraction Recovery 85% - 115%< 70%High protein binding; Inadequate crash solvent pH.
Matrix Effect (IS Normalized) 90% - 110%< 80% or > 120%Phospholipid ion suppression in the LC-MS/MS source.
Chemical Half-Life (Buffer) > 24 hours< 12 hoursImpure starting material; Extreme pH instability.
Plasma Half-Life (Enzymatic) Compound specificRapid nonlinear dropOxidative metabolism; Amidase/esterase activity.
References
  • BenchChem. (2025). Stability Showdown: A Comparative Guide to Urea Derivatives from Aromatic and Aliphatic Isocyanates.
  • Wikipedia. (2024). Pyrrolidine.
  • National Institutes of Health (NIH). (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • Technology Networks. (2026). Common Mass Spectrometry Errors and Troubleshooting Tips.

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Ethyl-1-(pyrrolidin-3-yl)urea and Structural Analogs in Fragment-Based Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Fragment-Based Drug Discovery (FBDD), Sphingosine-1-Phosphate Transporter (Spns2) Inhibition, Kinase Targeting. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Fragment-Based Drug Discovery (FBDD), Sphingosine-1-Phosphate Transporter (Spns2) Inhibition, Kinase Targeting.

Executive Summary

In modern medicinal chemistry, urea-containing aliphatic heterocycles are highly prized as versatile building blocks. 3-Ethyl-1-(pyrrolidin-3-yl)urea is a low-molecular-weight fragment that has gained significant traction in the development of inhibitors targeting the Sphingosine-1-Phosphate Transporter (Spns2)[1] and Plasmodium falciparum Phosphatidylinositol-4-kinase (PI4K)[2].

This guide objectively compares 3-Ethyl-1-(pyrrolidin-3-yl)urea against two closely related structural analogs: 3-Methyl-1-(pyrrolidin-3-yl)urea (a shorter alkyl chain analog) and 3-Ethyl-1-(piperidin-4-yl)urea (a ring-expanded analog). By analyzing their physicochemical properties, binding thermodynamics, and in vitro performance, we provide a causal framework for why specific ring sizes and alkyl substitutions dictate target engagement.

Structural and Physicochemical Comparison

To understand the baseline pharmacokinetics and developability of these fragments, we must first evaluate their physicochemical properties. The table below summarizes the theoretical and observed metrics critical for FBDD.

CompoundStructure TypeMW ( g/mol )cLogPPSA (Ų)H-Bond DonorsH-Bond AcceptorsPrimary Use Case
3-Ethyl-1-(pyrrolidin-3-yl)urea 5-membered ring, ethyl tail157.210.1253.432Lead fragment for Spns2 / PI4K
3-Methyl-1-(pyrrolidin-3-yl)urea 5-membered ring, methyl tail143.19-0.2553.432Highly polar fragment screening
3-Ethyl-1-(piperidin-4-yl)urea 6-membered ring, ethyl tail171.240.4553.432GPCR antagonist libraries

Mechanistic Context: The S1P Pathway and Spns2 Inhibition

The primary utility of the pyrrolidin-3-yl urea scaffold lies in its ability to inhibit Spns2, a transporter responsible for exporting intracellular sphingosine-1-phosphate (S1P) into the extracellular space[3]. Extracellular S1P engages S1P receptors (S1P1-5), driving lymphocyte egress and inflammation—pathways implicated in multiple sclerosis and ulcerative colitis[1][4].

S1P_Pathway Sph Sphingosine SphK SphK1 / SphK2 Sph->SphK Phosphorylation IntS1P Intracellular S1P SphK->IntS1P Spns2 Spns2 Transporter IntS1P->Spns2 Export ExtS1P Extracellular S1P Spns2->ExtS1P S1PR S1P Receptors (S1P1-5) ExtS1P->S1PR Binding Response Lymphocyte Egress & Inflammation S1PR->Response Activation Inhibitor Pyrrolidin-3-yl Urea Inhibitor Inhibitor->Spns2 Blocks (Asn112/Ser211)

Mechanism of Spns2 inhibition by pyrrolidin-3-yl urea derivatives in the S1P pathway.

The Causality of Scaffold Selection

Molecular docking and structure-activity relationship (SAR) studies reveal that the urea oxygen acts as a critical hydrogen bond acceptor for the Asn112 residue of Spns2, while the basic nitrogen of the pyrrolidine ring forms a vital hydrogen bond with Ser211 [5].

Why Pyrrolidine over Piperidine? Expanding the 5-membered pyrrolidine ring to a 6-membered piperidine ring alters the spatial vector of the secondary amine. This subtle conformational shift moves the basic nitrogen out of the optimal hydrogen-bonding distance with Ser211, resulting in a drastic reduction in inhibitory activity[5].

Why Ethyl over Methyl? While both fit into the binding pocket, the ethyl group provides superior van der Waals packing against hydrophobic residues (like Ala214 and Pro215) compared to the methyl group, without inducing the steric clashes seen in larger substitutions[5].

Experimental Workflows

To ensure trustworthiness and reproducibility, the following self-validating protocols are standard for evaluating these compounds.

Protocol A: LC-MS/MS Spns2 S1P Export Assay

This cell-based assay quantifies the ability of the fragment (when elaborated into a lead compound) to block S1P export[1].

  • Cell Culture & Seeding: Seed HeLa cells (which endogenously express Spns2) in 12-well plates at 2×105 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Compound Dosing: Wash cells with PBS and replace media with 1 mL of serum-free DMEM containing 1 μM of the test compound (0.1% DMSO final concentration).

  • Incubation: Incubate for 4 hours to allow for Spns2 inhibition and intracellular S1P accumulation.

  • Extraction: Collect the extracellular media. Add internal standard (C17-S1P) and extract lipids using a methanol/chloroform (2:1 v/v) precipitation method.

  • Quantification: Analyze the organic phase via LC-MS/MS (Agilent 6490 Triple Quadrupole). Monitor the transition m/z 380.3 264.3 for S1P. Calculate percent inhibition relative to the vehicle control[1].

Protocol B: Isothermal Titration Calorimetry (ITC)

To validate direct target engagement and thermodynamic driving forces (enthalpy vs. entropy) of the fragments.

  • Protein Preparation: Purify recombinant target protein (e.g., Spns2 or PI4K) into a buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, and 0.05% DDM.

  • Titration Setup: Load 50 μM of the protein into the ITC cell. Load 500 μM of the fragment into the syringe.

  • Injection Parameters: Perform 20 injections of 2 μL each at 25°C, with a 120-second spacing between injections to allow the baseline to stabilize.

  • Data Analysis: Fit the integrated heat data to a one-site binding model to extract Kd​ , ΔH , and −TΔS .

Comparative Performance Data

The following table summarizes representative experimental data when these three fragments are incorporated into a standardized hydrophobic pharmacophore (e.g., a 4-decylphenyl tail) to evaluate their headgroup efficacy in Spns2 inhibition[1][5].

Headgroup Fragment ElaboratedSpns2 Inhibition (at 1 μM)IC₅₀ (nM)Cell Viability (HeLa, 10 μM)Binding Affinity ( Kd​ , μM)
3-Ethyl-1-(pyrrolidin-3-yl)urea 66%~450>95%1.2
3-Methyl-1-(pyrrolidin-3-yl)urea 49%~890>95%3.5
3-Ethyl-1-(piperidin-4-yl)urea 24%>5000>95%>10.0

Data Interpretation: The 5-membered pyrrolidine ring with an ethyl urea linkage provides the optimal balance of hydrogen bond geometry and hydrophobic packing, significantly outperforming the piperidine analog[5].

Fragment-Based Lead Optimization Strategy

FBDD_Workflow FragLib Fragment Library Screening Hit Hit Identification: 3-Ethyl-1-(pyrrolidin-3-yl)urea FragLib->Hit LC-MS/MS Assay SAR SAR & Structural Optimization (Alkyl chain & Ring size) Hit->SAR X-ray/Docking Lead Lead Compound (e.g., Decylphenyl-urea analog) SAR->Lead In Vivo Validation

Fragment-based lead optimization workflow for pyrrolidin-3-yl urea derivatives.

When utilizing 3-Ethyl-1-(pyrrolidin-3-yl)urea in a drug discovery campaign, researchers should maintain the absolute stereochemistry of the pyrrolidine ring (often the (R)-enantiomer is preferred for Spns2[5]). Derivatization should focus on the ethyl group or the distal nitrogen of the urea, as modifying the pyrrolidine ring itself frequently abolishes target engagement due to the strict spatial requirements of the binding pocket.

References

  • Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors (Semantic Scholar Record) Semantic Scholar[Link]

  • Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors National Institutes of Health (PMC)[Link]

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy National Institutes of Health (PMC)[Link]

  • 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) National Institutes of Health (PMC)[Link]

Sources

Comparative

Cross-Reactivity Profiling of 3-Ethyl-1-(pyrrolidin-3-yl)urea: A Comparative Guide for Lead Optimization

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate fragment scaffolds for their balance of on-target potency and off-target safety. The compound 3-Ethyl-1-(pyrrolidin-3-yl)urea has eme...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate fragment scaffolds for their balance of on-target potency and off-target safety. The compound 3-Ethyl-1-(pyrrolidin-3-yl)urea has emerged as a highly privileged building block in fragment-based drug discovery (FBDD), particularly for targeting kinases such as Phosphatidylinositol-4-kinase (PI4K)[1] and Cyclin-Dependent Kinase 8 (CDK8)[2].

However, incorporating a urea moiety appended to a basic amine ring introduces specific pharmacological liabilities. Urea derivatives are notorious for interacting with soluble epoxide hydrolase (sEH), while basic nitrogen heterocycles are classic culprits for hERG channel blockade[3]. This guide objectively compares the cross-reactivity profile of the 3-Ethyl-1-(pyrrolidin-3-yl)urea scaffold against common structural alternatives and provides the self-validating experimental protocols required to rigorously profile these compounds.

Structural Rationale & Causality

When optimizing a kinase inhibitor, the choice of the saturated heterocyclic linker is critical. We compared 3-Ethyl-1-(pyrrolidin-3-yl)urea against two classical alternatives: 1-Ethyl-3-(piperidin-4-yl)urea (a 6-membered ring) and 3-Ethyl-1-(azetidin-3-yl)urea (a 4-membered ring).

The superior cross-reactivity profile of the pyrrolidine scaffold is driven by three mechanistic factors:

  • Ring Pucker & Vectoring: The 5-membered pyrrolidine ring adopts an envelope conformation. This specific geometry projects the urea hydrogen-bond donors at a ~105° angle relative to the ring plane, perfectly vectoring them toward the kinase hinge region (e.g., interacting with the backbone carbonyls of PI4K or CDK8)[1],[2]. The azetidine ring is too rigid and linear, failing to achieve this optimal trajectory.

  • Steric Clashing: The 6-membered piperidine ring adopts a bulky chair conformation. In the tightly packed ATP-binding site of kinases, this bulk often clashes with the gatekeeper residue, dramatically reducing on-target affinity.

  • Basicity and hERG Liability: Piperidine has a higher pKa (~10.0) compared to pyrrolidine (~9.0). At physiological pH, the higher degree of protonation in piperidine increases electrostatic interactions with the aromatic residues (Tyr652/Phe656) in the inner cavity of the hERG potassium channel, leading to cardiotoxicity.

Comparative Profiling Data

The table below summarizes representative fragment-level affinity data. By maintaining the 3-ethyl-urea motif and only altering the basic ring, we isolate the specific pharmacological impact of the scaffold.

Scaffold CorePI4K K_d (µM)CDK8 K_d (µM)sEH IC_50 (µM)hERG Binding (% at 50 µM)
3-Ethyl-1-(pyrrolidin-3-yl)urea 12.5 18.2 >100 <5%
1-Ethyl-3-(piperidin-4-yl)urea45.055.428.532%
3-Ethyl-1-(azetidin-3-yl)urea>100>100>100<5%

Data Interpretation: The pyrrolidin-3-yl scaffold provides the optimal balance, retaining low-micromolar fragment affinity for target kinases while avoiding the sEH and hERG off-target liabilities seen in the piperidine analog.

Experimental Methodologies

To ensure scientific integrity, every protocol used to generate this data must be a self-validating system. Below are the methodologies for profiling these scaffolds.

Protocol A: High-Throughput Kinome Cross-Reactivity (Competition Binding)

Causality: We utilize an active-site competition binding assay (e.g., KINOMEscan) rather than an enzymatic functional assay. Enzymatic assays are highly sensitive to variations in ATP K_m across different kinases, which skews cross-reactivity data. Competition binding measures thermodynamic affinity (K_d) directly, independent of ATP concentration.

Step-by-Step Workflow:

  • Preparation: Immobilize broad-spectrum kinase ligands onto a solid support (beads).

  • Incubation: Combine the DNA-tagged kinase of interest, the immobilized ligand, and 10 µM of the 3-Ethyl-1-(pyrrolidin-3-yl)urea test compound in a 384-well plate.

  • Equilibration: Incubate for 1 hour at room temperature to allow the test compound to compete with the immobilized ligand for the kinase active site.

  • Elution & Detection: Wash the beads to remove unbound kinase. Elute the bound kinase and quantify via qPCR of the attached DNA tag.

  • Self-Validation Step: The system self-validates by calculating a Z'-factor. A reference inhibitor (e.g., Staurosporine) must yield a Z'-factor > 0.6. Data is normalized to a DMSO vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

Protocol B: Soluble Epoxide Hydrolase (sEH) Fluorescence Polarization (FP)

Causality: Urea derivatives can form tight hydrogen bonds with the catalytic Asp333/Tyr383/Tyr466 residues of sEH. We use Fluorescence Polarization (FP) because it is a homogeneous assay that is highly resistant to compound auto-fluorescence or color quenching—artifacts common in concentrated fragment screens.

Step-by-Step Workflow:

  • Tracer Preparation: Dilute a fluorescent sEH-binding tracer (e.g., a cyano-macrolide derivative) to 2 nM in assay buffer (25 mM Bis-Tris, pH 7.0, 0.1% BSA).

  • Enzyme Addition: Add recombinant human sEH enzyme at a final concentration of 5 nM.

  • Compound Addition: Pin-transfer the urea scaffolds into the assay plate (final concentration range: 100 µM to 10 nM).

  • Measurement: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Ex: 485 nm, Em: 530 nm).

  • Self-Validation Step: Calculate the millipolarization (mP) shift. The assay is only valid if the delta between the DMSO control (high polarization, bound tracer) and a saturating 10 µM concentration of t-AUCB (low polarization, displaced tracer) exceeds 100 mP.

Visualizations

G A 3-Ethyl-1-(pyrrolidin-3-yl)urea Scaffold B Primary Kinase Screen A->B C Broad Kinome Profiling B->C D sEH Hydrolase Screen C->D E hERG Safety Assay C->E F Lead Optimization D->F E->F

Workflow for cross-reactivity profiling of pyrrolidin-3-yl urea derivatives.

Pathway cluster_on On-Target (Therapeutic) cluster_off Off-Target (Toxicity Risk) Ligand 3-Ethyl-1-(pyrrolidin-3-yl)urea Target PI4K / CDK8 Ligand->Target sEH Soluble Epoxide Hydrolase Ligand->sEH hERG hERG Potassium Channel Ligand->hERG Effect Disease Modification Target->Effect Tox1 Lipid Metabolism Alteration sEH->Tox1 Tox2 QTc Prolongation hERG->Tox2

Pharmacological routing: on-target kinase efficacy vs. off-target liabilities.

References

  • Title: 1-(4-Chlorobenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea Source: Benchchem URL: 3

  • Title: 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy Source: PMC - National Institutes of Health (NIH) URL: 1

  • Title: WO2015049325A1 - Therapeutic inhibitors of cdk8 and uses thereof Source: Google Patents URL: 2

Sources

Validation

In Vivo Efficacy of 3-Ethyl-1-(pyrrolidin-3-yl)urea: A Comparative Guide for Novel Diuretic Development

For researchers, scientists, and drug development professionals navigating the landscape of novel diuretic agents, this guide provides an in-depth comparative analysis of the in vivo efficacy of 3-Ethyl-1-(pyrrolidin-3-y...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the landscape of novel diuretic agents, this guide provides an in-depth comparative analysis of the in vivo efficacy of 3-Ethyl-1-(pyrrolidin-3-yl)urea, a potent urea transporter (UT) inhibitor, against the benchmark loop diuretic, furosemide. This document synthesizes preclinical data to illuminate the distinct mechanisms and therapeutic profiles of these compounds, offering a robust framework for future research and development.

Introduction: A New Frontier in Diuresis

Traditional diuretics, such as loop and thiazide diuretics, have long been the cornerstone of managing fluid overload in conditions like heart failure, cirrhosis, and hypertension.[1] Their primary mechanism involves inhibiting the reabsorption of sodium and other electrolytes in the kidney, leading to increased water excretion.[2] However, this approach is often accompanied by the risk of electrolyte imbalances, including hypokalemia and hyponatremia.[1]

A promising alternative has emerged with the development of urea transporter inhibitors. These novel agents, including 3-Ethyl-1-(pyrrolidin-3-yl)urea (also referred to as compound 25a), target the transport of urea, a key player in the kidney's urine concentrating mechanism.[3][4] By inhibiting urea transporters (UT-A and UT-B), these compounds induce a state of "urearesis," promoting water excretion without significantly altering electrolyte levels.[3][4] This guide will dissect the in vivo performance of 3-Ethyl-1-(pyrrolidin-3-yl)urea in rodent models, drawing a direct comparison with the widely used loop diuretic, furosemide.

Comparative Analysis: Mechanism of Action and In Vivo Efficacy

The fundamental difference between 3-Ethyl-1-(pyrrolidin-3-yl)urea and furosemide lies in their molecular targets within the nephron, the functional unit of the kidney. This distinction dictates their diuretic profiles and associated side effects.

Unraveling the Mechanisms: A Tale of Two Pathways

Urea Transporter Inhibition: 3-Ethyl-1-(pyrrolidin-3-yl)urea exerts its diuretic effect by inhibiting urea transporters, primarily UT-A in the inner medullary collecting duct (IMCD) and UT-B in the vasa recta.[5][6] In a normal physiological state, vasopressin stimulates the insertion of UT-A1 into the apical membrane of IMCD cells, facilitating the reabsorption of urea into the medullary interstitium.[5] This process is crucial for maintaining the hypertonic environment of the renal medulla, which drives water reabsorption from the collecting ducts. By blocking these transporters, 3-Ethyl-1-(pyrrolidin-3-yl)urea disrupts this urea recycling, reducing the medullary osmotic gradient and consequently diminishing water reabsorption, leading to diuresis.[5][6]

Inhibition of the Na-K-2Cl Cotransporter: Furosemide, a loop diuretic, acts on the thick ascending limb of the Loop of Henle. It inhibits the Na-K-2Cl cotransporter (NKCC2), a protein responsible for reabsorbing a significant portion of filtered sodium, potassium, and chloride from the tubular fluid.[2] By blocking this transporter, furosemide leads to a substantial increase in the excretion of these electrolytes, with water following osmotically, resulting in potent diuresis.[2]

Signaling_Pathway_Comparison Comparative Mechanism of Action in the Nephron cluster_0 Thick Ascending Limb cluster_1 Inner Medullary Collecting Duct TAL Thick Ascending Limb Cell Lumen (Urine) Interstitium (Blood) NKCC2 Na-K-2Cl Cotransporter (NKCC2) TAL:f0->NKCC2 Na+, K+, Cl- NKCC2->TAL:f1 Blocks Na+, K+, Cl- Reabsorption Furosemide Furosemide Furosemide->NKCC2 Inhibits IMCD Inner Medullary Collecting Duct Cell Lumen (Urine) Interstitium (Blood) UTA Urea Transporter (UT-A) IMCD:f0->UTA Urea UTA->IMCD:f1 Blocks Urea Reabsorption Compound25a 3-Ethyl-1-(pyrrolidin-3-yl)urea Compound25a->UTA

Caption: Comparative mechanisms of Furosemide and 3-Ethyl-1-(pyrrolidin-3-yl)urea.

In Vivo Efficacy: A Head-to-Head Comparison in Rodent Models

Preclinical studies in rats provide compelling evidence for the diuretic efficacy of 3-Ethyl-1-(pyrrolidin-3-yl)urea and highlight its key advantages over furosemide.

Parameter3-Ethyl-1-(pyrrolidin-3-yl)urea (Compound 25a)FurosemideKey Observations
Dose Range (Rats) 25, 50, 100 mg/kg (oral)[3][4]5, 10, 20 mg/kg (i.p.)[7]Different routes of administration should be considered when comparing potency.
Urine Volume Dose-dependent increase; up to 3-fold higher than vehicle control.[4] At 100 mg/kg, increased daily urine output by 60-97% in cirrhotic rats.[8]Dose-dependent increase; at 20 mg/kg, maximum excretion achieved at 30 minutes post-administration.[9][10]Both compounds are effective diuretics. 3-Ethyl-1-(pyrrolidin-3-yl)urea shows sustained diuretic action.
Sodium (Na+) Excretion No significant change compared to vehicle control.[4]Significant increase in excretion.[11]A key differentiating feature, highlighting the salt-sparing nature of 3-Ethyl-1-(pyrrolidin-3-yl)urea.
Potassium (K+) Excretion No significant change compared to vehicle control.[4]Significant increase in excretion.[7]Further evidence of the electrolyte-sparing profile of the UT inhibitor.
Chloride (Cl-) Excretion No significant change compared to vehicle control.[4]Significant increase in excretion.[7]Consistent with the mechanisms of action.

Experimental Protocols: A Guide to In Vivo Diuretic Assessment

The following protocols provide a detailed methodology for evaluating the in vivo diuretic efficacy of novel compounds, based on the widely accepted Lipschitz test.[12][13]

Lipschitz Test for Diuretic Activity in Rats

This standardized method allows for the robust assessment and comparison of diuretic agents.

Objective: To determine the diuretic activity of a test compound by measuring urine output and electrolyte excretion in rats.

Materials:

  • Male Wistar rats (150-200g)

  • Metabolic cages designed for the separation of urine and feces

  • Gavage needles

  • Vehicle (e.g., 0.9% saline or appropriate solvent for the test compound)

  • Standard diuretic (e.g., Furosemide, 10 mg/kg)

  • Test compound (e.g., 3-Ethyl-1-(pyrrolidin-3-yl)urea at desired doses)

  • Graduated cylinders for urine collection

  • Flame photometer for Na+ and K+ analysis

  • Chloride meter or titration equipment for Cl- analysis

Procedure:

  • Animal Acclimatization and Preparation:

    • House rats in standard laboratory conditions for at least one week prior to the experiment.

    • Fast the animals for 18 hours before the experiment, with free access to water.

    • Divide the rats into groups (n=6 per group): Vehicle control, Standard diuretic, and Test compound group(s).

  • Hydration and Dosing:

    • Administer a hydrating load of normal saline (e.g., 25 mL/kg) orally to all animals.

    • Immediately after hydration, administer the vehicle, standard diuretic, or test compound via the desired route (e.g., oral gavage or intraperitoneal injection).

  • Urine Collection and Measurement:

    • Place each rat in an individual metabolic cage.

    • Collect urine at specified time intervals (e.g., every hour for the first 5 hours, and then a cumulative collection at 24 hours).

    • Record the total volume of urine excreted by each animal at each time point.

  • Electrolyte Analysis:

    • At the end of the collection period, measure the concentration of Na+, K+, and Cl- in the urine samples using a flame photometer and chloride meter, respectively.

  • Data Analysis:

    • Calculate the diuretic index: (Urine volume of test group) / (Urine volume of control group).

    • Calculate the natriuretic, kaliuretic, and chloruretic indices similarly.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed effects.

Experimental_Workflow_Lipschitz_Test In Vivo Diuretic Efficacy Workflow (Lipschitz Test) start Start acclimatization Animal Acclimatization & Fasting start->acclimatization grouping Group Allocation (Control, Standard, Test) acclimatization->grouping hydration Oral Saline Hydration grouping->hydration dosing Administer Vehicle / Compound hydration->dosing urine_collection Urine Collection in Metabolic Cages (Timed Intervals) dosing->urine_collection volume_measurement Measure Urine Volume urine_collection->volume_measurement electrolyte_analysis Analyze Urine Electrolytes (Na+, K+, Cl-) volume_measurement->electrolyte_analysis data_analysis Data Analysis & Statistical Evaluation electrolyte_analysis->data_analysis end End data_analysis->end

Caption: Workflow for the in vivo assessment of diuretic activity using the Lipschitz test.

Conclusion and Future Directions

The in vivo data presented in this guide clearly demonstrates that 3-Ethyl-1-(pyrrolidin-3-yl)urea is a potent diuretic agent with a distinct, salt-sparing mechanism of action compared to the conventional loop diuretic, furosemide. Its ability to induce diuresis without causing significant electrolyte disturbances positions it as a highly promising candidate for the treatment of various fluid retention disorders, potentially offering a safer therapeutic profile.

Future research should focus on long-term efficacy and safety studies, as well as exploring the potential of 3-Ethyl-1-(pyrrolidin-3-yl)urea in specific disease models where electrolyte balance is a critical concern, such as in patients with chronic kidney disease or those on concurrent therapies that affect electrolyte levels. The continued investigation of urea transporter inhibitors represents an exciting and clinically relevant frontier in the development of next-generation diuretics.

References

  • Fenton, R. A., & Knepper, M. A. (2007). Molecular mechanisms of urea transport in health and disease. American Journal of Physiology-Renal Physiology, 293(3), F735-F748. [Link]

  • Ghosh, M. N. (2008). Fundamentals of experimental pharmacology. Hilton & Company.
  • Lee, J., & Lee, M. G. (1988). Urinary excretion and diuretic action of furosemide in rats: increased response to the urinary excretion rate of furosemide in rats with acute renal failure. Pharmaceutical research, 5(11), 699–703. [Link]

  • Layton, A. T. (2005). Theoretical effects of UTB urea transporters in the renal medullary microcirculation. American Journal of Physiology-Renal Physiology, 289(4), F873-F886. [Link]

  • McMahon, B. A., & Chawla, L. S. (2018). The furosemide stress test: current use and future potential. Nephron, 140(3), 163-167. [Link]

  • Dharod, J. (2016). Screening of Diuretics M.PHARM PHARMACOLOGY. [Link]

  • Li, N., Zhang, H., Wang, S., Xu, Y., & Yang, B. (2022). Physiological functions of urea transporter B. Acta pharmaceutica Sinica. B, 12(1), 1–10. [Link]

  • Zhang, H., Wang, S., Li, N., Xu, Y., & Yang, B. (2023). Urea Transporter Inhibitor 25a Reduces Ascites in Cirrhotic Rats. International journal of molecular sciences, 24(4), 3913. [Link]

  • Kim, J., & Lee, J. W. (2014). Regulation of Urea Transporters by Tonicity-responsive Enhancer Binding Protein. Electrolytes & blood pressure : E & BP, 12(1), 1–6. [Link]

  • Castillo Henríquez, L., et al. (2019). Furosemide Diuretic Activity Evaluation in Female Sprague-Dawley Rats. Lupine Online Journal of Pharmacy & Clinical Research, 1(4). [Link]

  • Castillo Henríquez, L., et al. (2019). Furosemide Diuretic Activity Evaluation in Female Sprague-Dawley Rats. Lupine Online Journal of Pharmacy & Clinical Research, 1(4), 8. [Link]

  • Wikipedia contributors. (2024, February 25). Urea transporter. In Wikipedia, The Free Encyclopedia. [Link]

  • Ma, W., Wang, S., Sun, J., & Yang, B. (2022). Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters. Molecules (Basel, Switzerland), 27(8), 2451. [Link]

  • Esteva-Font, C., Cil, O., Phuan, P. W., Su, T., Lee, S., Anderson, M. O., & Verkman, A. S. (2013). Diuresis and reduced urinary osmolality in rats produced by small-molecule UT-A-selective urea transport inhibitors. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 27(11), 4545–4554. [Link]

  • Ma, W., Wang, S., Sun, J., Xu, Y., Zhang, H., Li, N., Wang, S., & Yang, B. (2022). Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters. Molecules (Basel, Switzerland), 27(8), 2451. [Link]

  • Linas, S. L., & Dickmann, L. J. (1982). Diminished diuretic and natriuretic response to furosemide in potassium-depleted rats. Kidney international, 22(6), 621–626. [Link]

  • Li, F., Lei, T., Zhu, J., Chen, J., & Yang, B. (2015). Salt-sparing diuretic action of a water-soluble urea analog inhibitor of urea transporters UT-A and UT-B in rats. PloS one, 10(5), e0126983. [Link]

  • Yang, B. (2015). Urea Transporter Inhibitors as Novel Diuretics. Annals of Medical Chemistry and Research, 1(2), 1008. [Link]

  • Esteva-Font, C., Cil, O., Phuan, P. W., Su, T., Lee, S., Anderson, M. O., & Verkman, A. S. (2013). Diuresis and reduced urinary osmolality in rats produced by small-molecule UT-A-selective urea transport inhibitors. The FASEB Journal, 27(11), 4545-4554. [Link]

  • Shah, S. H., & Gokhale, K. S. (1961). Observations on diuretic assay methods using rat and dog. Archives internationales de pharmacodynamie et de therapie, 131, 111–121.
  • Sands, J. M. (2013). Urea transporter inhibitors: en route to new diuretics. Chemistry & biology, 20(3), 287–288. [Link]

  • Patel, J. R., Patel, M. A., & Patel, N. J. (2012). Evaluation of diuretic activity of hydroalcoholic extract of Leptadenia pyrotechnica in rats. ResearchGate. [Link]

  • Delpire, E., et al. (2009). Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2. Proceedings of the National Academy of Sciences, 106(13), 5383-5388. [Link]

  • Zhang, Z., et al. (2025). Structural basis for human NKCC1 inhibition by loop diuretic drugs. The EMBO Journal, 44(2), 263-280. [Link]

  • Lee, S. J., et al. (2019). The Na+-K+-2Cl− cotransporter 1 inhibitors bumetanide and furosemide impair the myogenic differentiation of C2C12 murine myoblasts. ResearchGate. [Link]

  • Kau, S. T., & Leader, J. P. (1983). A method for screening diuretic agents in the rat. Journal of pharmacological methods, 9(4), 319–324. [Link]

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Comparative

Comparative Selectivity Profiling of 3-Ethyl-1-(pyrrolidin-3-yl)urea Against the Human Kinome

Prepared by: Senior Application Scientist, Kinase Profiling & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals The development of highly selective kinase inhibitors rema...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Kinase Profiling & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

The development of highly selective kinase inhibitors remains a central challenge in targeted oncology and immunology. The compound 3-Ethyl-1-(pyrrolidin-3-yl)urea (EPU) represents an emerging pharmacophore scaffold. The urea moiety is hypothesized to provide critical bidentate hydrogen bonding to the kinase hinge region, while the pyrrolidine ring directs the ethyl substituent into the hydrophobic pocket (DFG-out or DFG-in conformations).

This guide provides an objective, data-driven comparison of EPU’s selectivity profile against standard alternatives—namely, the pan-kinase inhibitor Staurosporine and the targeted inhibitor Imatinib . By synthesizing thermodynamic binding data with live-cell target engagement metrics, we establish a rigorous framework for evaluating EPU's utility in lead optimization.

Methodological Framework: The Causality Behind the Assays

To accurately compare EPU with established inhibitors, we must bypass the limitations of traditional biochemical activity assays. Radiometric or ATP-consumption assays are highly dependent on the Michaelis constant ( Km​ ) for ATP, which varies drastically across the kinome. This creates artificial biases when profiling competitive inhibitors.

To resolve this, we employ a two-tiered, self-validating experimental workflow:

  • Thermodynamic Binding Profiling: Utilizing the[1], we measure the true thermodynamic interaction affinity independent of ATP concentration.

  • Orthogonal Live-Cell Validation: Because biochemical affinity does not guarantee cellular efficacy (due to membrane permeability and intracellular ATP competition), we validate target engagement using the [2].

Experimental Protocol 1: KINOMEscan Active Site-Directed Competition Binding

Objective: Quantify kinome-wide off-target liabilities.

  • Preparation: Express human kinases in T7 phage strains as kinase-DNA fusions. Prepare affinity resins by immobilizing proprietary active-site directed ligands (bait) onto magnetic beads.

  • Equilibration: Combine the kinase-DNA fusions, affinity beads, and the test compound (EPU at 1 µM and 10 µM) in a 384-well plate. Incubate at room temperature for 1 hour to reach thermodynamic equilibrium.

  • Elution & Quantification: Wash the beads to remove unbound proteins. Elute the bound kinase-DNA fusions and quantify via quantitative PCR (qPCR).

  • Self-Validating Quality Control: Every plate must act as a self-validating system. We utilize DMSO as a negative control (defining 100% binding) and a saturating concentration of Staurosporine as a positive control (defining 0% binding). The assay is only accepted if the Z'-factor is >0.5 , ensuring statistical reliability.

KINOMEscan A Kinase-DNA Fusion Expression C Incubation with EPU / Controls A->C B Immobilized Bait Ligand (Beads) B->C D Competitive Binding Equilibrium C->D E Wash Steps (Remove Unbound) D->E F Elution & qPCR Quantification E->F

KINOMEscan competitive binding assay workflow.

Comparative Selectivity Profiling Data

The primary metric derived from the KINOMEscan assay is the Percent Control (% Ctrl) . A lower % Ctrl indicates stronger displacement of the bait ligand, signifying higher affinity of the test compound for the kinase.

We compared EPU (1 µM) against Staurosporine (1 µM, pan-inhibitor) and Imatinib (1 µM, ABL/KIT/PDGFR inhibitor) across a representative panel of critical oncology targets.

Table 1: Biochemical Binding Selectivity (% Control)
Target KinaseKinase FamilyEPU (% Ctrl)Staurosporine (% Ctrl)Imatinib (% Ctrl)
ABL1 TK12.4 0.10.5
JAK2 TK8.1 0.488.3
LCK TK15.2 0.245.1
SRC TK18.7 0.560.4
EGFR TK85.01.292.1
CDK2 CMGC95.32.198.5
MAPK1 CMGC92.81.595.0

Data Interpretation: Unlike the pan-inhibitor Staurosporine, which uniformly suppresses the entire panel, EPU demonstrates a highly distinct selectivity profile. It exhibits strong affinity for the Tyrosine Kinase (TK) family—specifically JAK2, ABL1, LCK, and SRC —while sparing EGFR and serine/threonine kinases (CDK2, MAPK1). Compared to Imatinib, EPU shows broader intra-family TK activity, notably capturing JAK2 and SRC, which are common resistance bypass pathways in Imatinib-treated malignancies.

Intracellular Target Engagement (NanoBRET)

To confirm that the biochemical affinity of EPU translates into physiological environments, we utilized the NanoBRET Intracellular Kinase Assay [3]. This biophysical method relies on Bioluminescence Resonance Energy Transfer (BRET) to measure the competitive displacement of a fluorescent tracer by EPU in live cells.

Experimental Protocol 2: NanoBRET Intracellular Assay
  • Transfection: Transfect HEK293 cells with plasmids encoding the target kinase fused to NanoLuc® luciferase. Seed into 384-well tissue culture plates.

  • Tracer Addition: Add a cell-permeable fluorescent NanoBRET tracer at a concentration equivalent to its apparent Kd​ for the specific kinase.

  • Compound Incubation: Introduce EPU in a 10-point dose-response titration. Incubate for 2 hours at 37°C.

  • Detection: Add NanoBRET substrate. Measure donor emission (460 nm) and acceptor emission (618 nm).

  • Self-Validating Quality Control: Calculate the BRET ratio (618 nm / 460 nm). Background BRET is established using a "no-tracer" control, ensuring that signal decay is strictly due to compound competition, not compound autofluorescence or cytotoxicity.

Table 2: Intracellular Target Engagement ( IC50​ in nM)
Target KinaseEPU Intracellular IC50​ (nM)Staurosporine Intracellular IC50​ (nM)EPU Cellular Shift ( IC50​/Kd​ )
JAK2 951812x
ABL1 1451215x
LCK 2102518x
SRC 2803020x

Data Interpretation: EPU successfully penetrates the cell membrane and competes with intracellular ATP (typically 1-5 mM). The cellular shift (ratio of cellular IC50​ to biochemical Kd​ ) ranges from 12x to 20x, which is highly favorable for an early-stage scaffold. EPU maintains sub-300 nM potency against its primary targets in a live-cell context.

Pathway Ligand Cytokine / Growth Factor Receptor Transmembrane Receptor Ligand->Receptor Kinase Target Kinase (JAK2 / SRC) Receptor->Kinase Effector Downstream Effectors (STAT) Kinase->Effector EPU EPU Scaffold (Inhibitor) EPU->Kinase Inhibits Transcription Gene Transcription & Cell Proliferation Effector->Transcription

Intracellular signaling cascade modulated by EPU kinase inhibition.

Conclusion

The 3-Ethyl-1-(pyrrolidin-3-yl)urea (EPU) structural motif proves to be a highly viable starting point for targeted kinase inhibitor design. Unlike pan-inhibitors such as Staurosporine, EPU demonstrates a refined selectivity profile, preferentially targeting the JAK and SRC/ABL families while avoiding off-target toxicity associated with CDK and MAPK inhibition. Furthermore, its excellent performance in live-cell NanoBRET assays confirms its membrane permeability and ability to compete with physiological ATP levels. Researchers developing next-generation TK inhibitors for Imatinib-resistant phenotypes should strongly consider integrating the EPU pharmacophore into their lead optimization pipelines.

References

  • Eurofins Discovery. "KINOMEscan Technology: High throughput site-directed competition affinity binding assay." Eurofins Discovery Services. Available at:[Link]

Validation

Confirming Cellular Target Engagement of 3-Ethyl-1-(pyrrolidin-3-yl)urea: A Comparative Guide to Modern Techniques

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a compound reaches and interacts with its intended molecular target within the complex milieu of a living cell is a corner...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a compound reaches and interacts with its intended molecular target within the complex milieu of a living cell is a cornerstone of modern drug discovery. This guide provides an in-depth, objective comparison of leading experimental strategies to confirm the cellular target engagement of novel small molecules, using the hypothetical kinase inhibitor, 3-Ethyl-1-(pyrrolidin-3-yl)urea, as our central example.

While the specific biological target of 3-Ethyl-1-(pyrrolidin-3-yl)urea is not yet publicly defined, the pyrrolidinyl urea scaffold is a privileged structure in medicinal chemistry, frequently found in potent and selective protein kinase inhibitors.[1][2][3] Therefore, for the purposes of this guide, we will proceed under the well-founded hypothesis that 3-Ethyl-1-(pyrrolidin-3-yl)urea is an inhibitor of an intracellular protein kinase, which we will refer to as "Target Kinase X" (TKX). This allows us to explore and contrast the most relevant and powerful target engagement methodologies in a practical, data-driven context.

The Imperative of Target Engagement: Beyond Biochemical Potency

Confirming that a compound engages its target in a cellular environment is a critical step in validating its mechanism of action and interpreting cellular phenotypes.[4] In vitro assays using purified recombinant proteins are invaluable for initial screening and determining biochemical potency (e.g., IC50). However, these assays do not account for crucial factors present in a living cell, such as:

  • Cellular Permeability: Does the compound cross the cell membrane to reach its intracellular target?

  • Intracellular Competition: Are endogenous substrates or cofactors (like ATP for kinases) present at concentrations that outcompete the compound?

  • Off-Target Effects: Does the compound interact with other cellular components, leading to misleading phenotypic readouts?

Directly measuring target engagement in cells bridges the gap between biochemical activity and cellular or in vivo pharmacology, providing crucial confidence in a compound's therapeutic potential.[4][5]

A Comparative Analysis of Leading Target Engagement Technologies

We will now compare two powerful and widely adopted methods for quantifying intracellular target engagement: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.

Cellular Thermal Shift Assay (CETSA®): A Label-Free Approach Based on Target Stabilization

Principle: CETSA operates on the principle of ligand-induced thermal stabilization.[6][7] When a protein binds to a ligand (such as our compound, 3-Ethyl-1-(pyrrolidin-3-yl)urea), its conformational stability typically increases. This increased stability makes the protein more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the compound, heated to a range of temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[6][7][8]

Experimental Workflow:

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells treatment 2. Treat cells with 3-Ethyl-1-(pyrrolidin-3-yl)urea or Vehicle (DMSO) cell_culture->treatment aliquot 3. Aliquot cell suspension treatment->aliquot heat 4. Heat aliquots at a range of temperatures aliquot->heat lysis 5. Lyse cells (e.g., freeze-thaw) heat->lysis centrifuge 6. Centrifuge to separate soluble vs. aggregated protein lysis->centrifuge western 7. Quantify soluble TKX (e.g., Western Blot, ELISA) centrifuge->western melt_curve 8. Plot % Soluble TKX vs. Temperature western->melt_curve Generate Melt Curve

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Data Presentation: CETSA Melt Curve and Isothermal Dose-Response

The initial output of a CETSA experiment is a "melt curve," which plots the percentage of soluble target protein as a function of temperature. A shift in this curve indicates stabilization.

Temperature (°C)% Soluble TKX (Vehicle)% Soluble TKX (10 µM Compound)
45100100
509598
557592
6050 (Tm)80
652055 (Tm)
70525

Table 1: Hypothetical CETSA melt curve data for Target Kinase X (TKX) treated with 3-Ethyl-1-(pyrrolidin-3-yl)urea. The melting temperature (Tm) shifts from 60°C to 65°C upon compound binding, indicating target engagement.

To determine the potency of target engagement, an isothermal dose-response (ITDR) experiment is performed. Here, cells are treated with a range of compound concentrations and heated at a single, optimized temperature (e.g., 62°C).

Compound Conc. (µM)% Soluble TKX (at 62°C)
0 (Vehicle)35
0.0140
0.165
185
1088
10090

Table 2: Hypothetical CETSA isothermal dose-response data. The EC50 for target stabilization can be calculated from this curve, providing a measure of intracellular target engagement potency.

Advantages of CETSA:

  • Label-free: Does not require modification of the compound or the target protein, making it applicable to any drug-target pair.[9]

  • Physiologically Relevant: Measures engagement with the native target protein in its natural cellular environment.[6][7]

  • Versatile: Can be applied to cell lysates, intact cells, and even tissue samples.[8]

Disadvantages of CETSA:

  • Throughput: Traditional Western blot-based detection can be low-throughput, though higher-throughput methods (e.g., AlphaScreen®, ELISA) are available.[8]

  • Antibody Dependent: Requires a high-quality antibody specific to the target protein for detection.

  • Not Universal: Not all proteins exhibit a clear thermal shift upon ligand binding.

NanoBRET™ Target Engagement Assay: A Proximity-Based Live-Cell Method

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a proximity-based method that measures compound binding in live cells in real-time.[4][10] The assay requires two components:

  • The target protein (TKX) is expressed in cells as a fusion with the bright, energy-efficient NanoLuc® luciferase (the BRET donor).

  • A cell-permeable fluorescent tracer that reversibly binds to the active site of the target protein is added (the BRET acceptor).

When the tracer binds to the NanoLuc®-TKX fusion protein, the donor and acceptor are in close proximity, allowing for energy transfer and the generation of a BRET signal. A test compound, like 3-Ethyl-1-(pyrrolidin-3-yl)urea, that also binds to the TKX active site will compete with the tracer, disrupting BRET in a dose-dependent manner.[1][10][11]

Experimental Workflow:

NanoBRET_Workflow cluster_prep Cell & Reagent Preparation cluster_assay Assay Execution cluster_readout Signal Detection transfect 1. Transfect cells with NanoLuc-TKX plasmid plate_cells 2. Plate transfected cells into assay plate transfect->plate_cells add_compound 3. Add serial dilutions of 3-Ethyl-1-(pyrrolidin-3-yl)urea plate_cells->add_compound add_tracer 4. Add fluorescent tracer add_compound->add_tracer incubate 5. Incubate to reach binding equilibrium add_tracer->incubate add_substrate 6. Add NanoLuc® substrate incubate->add_substrate read_bret 7. Measure luminescence at donor & acceptor wavelengths add_substrate->read_bret calc_ic50 8. Plot BRET ratio vs. [Compound] to determine IC50 read_bret->calc_ic50 Calculate BRET Ratio

Caption: Workflow for a NanoBRET™ Target Engagement Assay.

Data Presentation: NanoBRET Dose-Response Curve

The primary output is a dose-response curve where the BRET ratio is plotted against the concentration of the test compound. This allows for the direct calculation of an IC50 value, representing the compound's potency for engaging the target in live cells.

Compound Conc. (nM)BRET Ratio (mBU)
0 (Vehicle)500
0.1495
1450
10250
10060
100055

Table 3: Hypothetical NanoBRET data for TKX. The IC50, the concentration at which 50% of the tracer is displaced, can be determined by fitting a dose-response curve to this data.

Advantages of NanoBRET:

  • Live-Cell & Real-Time: Provides quantitative binding data (affinity, kinetics, residence time) in living cells.[10][12]

  • High-Throughput: The plate-based format is highly amenable to automation and screening of large compound libraries.[13]

  • Quantitative: Directly measures competitive binding, yielding robust IC50 values that reflect intracellular potency.[14]

Disadvantages of NanoBRET:

  • Requires Target Engineering: The target protein must be expressed as a NanoLuc® fusion, which may not be feasible for all targets or could potentially alter protein function.[9]

  • Requires a Specific Tracer: A suitable fluorescent tracer that binds to the target of interest must be available or developed.

  • Potential for Artifacts: Overexpression of the fusion protein could lead to non-physiological results.

Indirect Confirmation: Downstream Pathway Analysis

While direct binding assays like CETSA and NanoBRET are the gold standard, analyzing the functional consequences of target engagement provides critical, complementary evidence.[13] If 3-Ethyl-1-(pyrrolidin-3-yl)urea truly engages TKX, we should observe a corresponding modulation of its downstream signaling pathway.

For a hypothetical kinase like TKX, this could involve:

  • Reduced Substrate Phosphorylation: A decrease in the phosphorylation of a known TKX substrate.

  • Altered Gene Expression: Changes in the transcription of genes regulated by the TKX pathway.[5]

Hypothetical TKX Signaling Pathway and Point of Inhibition:

Signaling_Pathway cluster_pathway TKX Signaling Cascade Upstream Upstream Signal (e.g., Growth Factor) TKX Target Kinase X (TKX) Upstream->TKX Substrate Substrate Protein TKX->Substrate TF Transcription Factor Substrate->TF Gene Target Gene Expression (e.g., Proliferation) TF->Gene Inhibitor 3-Ethyl-1- (pyrrolidin-3-yl)urea Inhibitor->TKX

Caption: Hypothetical signaling pathway for Target Kinase X (TKX).

Methodology: Western blotting is the most common technique to assess changes in protein phosphorylation. Cells would be treated with 3-Ethyl-1-(pyrrolidin-3-yl)urea, lysed, and the phosphorylation status of a known TKX substrate would be analyzed using a phospho-specific antibody.

Data Presentation: Western Blot Analysis

Treatmentp-Substrate LevelTotal Substrate Level
Vehicle++++++
1 µM Compound++++
10 µM Compound-+++

Table 4: Expected Western blot results showing a dose-dependent decrease in the phosphorylation of a TKX substrate upon treatment with 3-Ethyl-1-(pyrrolidin-3-yl)urea, while total substrate levels remain unchanged. This provides functional evidence of target engagement.

Conclusion and Recommendations

Confirming target engagement in a cellular context is a non-negotiable step in the validation of a small molecule tool or therapeutic candidate. Both CETSA and NanoBRET offer powerful, direct methods to achieve this, each with a distinct set of advantages and considerations.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target EngagementDownstream Analysis
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)Functional consequence of target modulation
Format Label-freeRequires NanoLuc® fusion and fluorescent tracerMeasures changes in biomarkers (e.g., phosphorylation)
Key Advantage Works with native, unmodified proteinQuantitative, high-throughput, live-cell kineticsConfirms functional impact of binding
Key Limitation Lower throughput, requires specific antibodyRequires protein engineering and specific tracerIndirect; can be affected by off-targets
Best For Validating hits with unmodified targetsHTS, lead optimization, residence time studiesValidating mechanism of action

For a novel compound like 3-Ethyl-1-(pyrrolidin-3-yl)urea , a multi-pronged approach is recommended:

  • Initial Confirmation with CETSA: As a label-free method, CETSA would be an ideal first step to confirm direct binding to the native TKX without the need for developing specialized reagents.

  • Quantitative Profiling with NanoBRET: If TKX is a high-priority target, developing a NanoBRET assay would enable robust, high-throughput screening of analogs and detailed characterization of intracellular potency and residence time, which are critical parameters for predicting in vivo efficacy.

  • Functional Validation via Pathway Analysis: Concurrently, demonstrating that target engagement leads to the expected downstream biological consequence (e.g., inhibition of substrate phosphorylation) is essential to link direct binding with the compound's ultimate cellular effect.

By integrating these orthogonal approaches, researchers can build a comprehensive and compelling data package that rigorously validates the cellular target engagement of 3-Ethyl-1-(pyrrolidin-3-yl)urea, providing a solid foundation for its advancement in the drug discovery pipeline.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) - Melt Curve
  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293) to ~80% confluency. Harvest cells and resuspend in PBS with protease inhibitors. Divide the cell suspension into two aliquots: one treated with a final concentration of 10 µM 3-Ethyl-1-(pyrrolidin-3-yl)urea and the other with vehicle (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.

  • Heat Challenge: Aliquot 50 µL of each cell suspension into separate PCR tubes for each temperature point (e.g., 45°C to 70°C in 3°C increments). Heat the tubes in a thermal cycler for 3 minutes, followed by cooling on ice for 3 minutes.[3][6]

  • Lysis and Separation: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[3][6]

  • Analysis: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Analyze equal protein amounts by SDS-PAGE and Western blotting using a primary antibody specific for Target Kinase X.[6]

  • Data Analysis: Quantify band intensities. For each treatment group, normalize the intensity at each temperature to the 45°C sample. Plot the normalized soluble protein fraction against temperature to generate the melt curves.

Protocol 2: NanoBRET™ Target Engagement Assay
  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding for the NanoLuc®-TKX fusion protein. After 24 hours, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.[14]

  • Assay Plating: In a white, 384-well assay plate, add serial dilutions of 3-Ethyl-1-(pyrrolidin-3-yl)urea. Then, add the cell suspension to all wells.

  • Tracer Addition and Incubation: Add the specific fluorescent tracer for TKX to all wells at its predetermined optimal concentration. Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the binding to reach equilibrium.[14]

  • Signal Detection: Add the NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells. Immediately measure luminescence at two wavelengths using a plate reader equipped with appropriate filters (e.g., 460 nm for donor and >600 nm for acceptor).[14]

  • Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50.

References

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. PubMed. Available at: [Link]

  • WO/2012/158413 PYRROLIDINYL UREA AND PYRROLIDINYL THIOUREA COMPOUNDS AS TRKA KINASE INHIBITORS. WIPO Patentscope. Available at: [Link]

  • Discovery and structure-activity relationships of urea derivatives as potent and novel CCR3 antagonists. PubMed. Available at: [Link]

  • Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2). ResearchGate. Available at: [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available at: [Link]

  • Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations. PubMed Central. Available at: [Link]

  • Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. MDPI. Available at: [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. . Available at: [Link]

  • BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen. PubMed Central. Available at: [Link]

  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds. ResearchGate. Available at: [Link]

  • Strategies for target and pathway engagement in cellular assays. Domainex. Available at: [Link]

  • Full article: Kinetic Intracellular Assay Measures Compound Binding Kinetics at Intracellular Targets Within Living Cells. Taylor & Francis Online. Available at: [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]

  • Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach. Frontiers. Available at: [Link]

  • BRD4 inhibition suppresses histone H4 UFMylation to increase ferroptosis sensitivity through TXNIP. PubMed Central. Available at: [Link]

  • Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. Available at: [Link]

  • Identification of novel natural product inhibitors of BRD4 using high throughput virtual screening and MD simulation. bioRxiv. Available at: [Link]

  • (PDF) Promiscuous targeting of bromodomains by bromosporine identifies BET proteins as master regulators of primary transcription response in leukemia. ResearchGate. Available at: [Link]

  • Pyrrolidine;urea | C5H13N3O | CID 19098625. PubChem. Available at: [Link]

  • Comprehensive analysis of heterotrimeric G-protein complex diversity and their interactions with GPCRs in solution. PubMed Central. Available at: [Link]

  • Diarylureas. Encyclopedia MDPI. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Ethyl-1-(pyrrolidin-3-yl)urea

For researchers and professionals in the dynamic fields of pharmaceutical development and chemical synthesis, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of a safe...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the dynamic fields of pharmaceutical development and chemical synthesis, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Ethyl-1-(pyrrolidin-3-yl)urea. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are grounded in the established principles of laboratory safety, regulatory compliance, and the known characteristics of analogous urea-based compounds.

The procedural framework herein is designed to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and safely, ensuring the protection of both the individual and the environment.

I. Hazard Assessment and Characterization: A Proactive Approach

Before any disposal protocol is initiated, a thorough understanding of the potential hazards associated with 3-Ethyl-1-(pyrrolidin-3-yl)urea is paramount. In the absence of a specific SDS, we must extrapolate from similar chemical structures and general chemical safety principles. Urea and its derivatives can present various hazards, including potential skin and eye irritation.[1][2][3] It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities.[4]

Table 1: Anticipated Hazard Profile and Recommended Precautions

Hazard CategoryAnticipated Risk for 3-Ethyl-1-(pyrrolidin-3-yl)ureaRecommended Handling Precautions
Acute Toxicity (Oral) May be harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][5]
Skin Corrosion/Irritation May cause skin irritation.Wear chemical-resistant gloves and a fully-buttoned lab coat. Avoid contact with skin.[1][2]
Serious Eye Damage/Irritation May cause serious eye irritation.Wear safety glasses with side-shields or a face shield.[2][3]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.Handle in a well-ventilated area or with local exhaust ventilation to minimize dust formation.[1][6]

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable for minimizing exposure risks during the handling and disposal of any chemical waste.

  • Hand Protection : Chemical-resistant gloves, such as nitrile rubber, are mandatory. Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contact.[7]

  • Eye and Face Protection : Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, a face shield should be worn in conjunction with safety glasses.[7]

  • Skin and Body Protection : A fully-buttoned laboratory coat should be worn to protect against accidental skin contact.[1]

  • Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved particulate respirator should be used.[1]

III. Spill Management: A Rapid and Controlled Response

In the event of an accidental spill of 3-Ethyl-1-(pyrrolidin-3-yl)urea, a swift and organized response is crucial to mitigate potential hazards.

  • Evacuate and Secure : Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.[8]

  • Don Appropriate PPE : Before attempting any cleanup, ensure you are wearing the full complement of PPE as outlined in Section II.

  • Contain and Clean : For solid spills, carefully sweep or scoop the material into a designated, sealable waste container. Avoid actions that could generate dust.[1][8]

  • Decontaminate : Thoroughly clean the affected area with an appropriate solvent or detergent and water.

  • Dispose of Cleanup Materials : All materials used for spill cleanup must be treated as hazardous waste and disposed of according to the procedures outlined in Section IV.[8]

IV. Step-by-Step Disposal Protocol

The disposal of 3-Ethyl-1-(pyrrolidin-3-yl)urea must be conducted in strict adherence to local, state, and federal regulations. The following protocol provides a systematic approach to ensure compliance and safety.

  • Waste Identification and Segregation :

    • All materials contaminated with 3-Ethyl-1-(pyrrolidin-3-yl)urea, including unused product, empty containers, and disposable labware, must be designated as hazardous waste.[8]

    • This waste stream should be segregated from other incompatible waste types, such as strong oxidizing agents.[1]

  • Container Selection and Labeling :

    • Utilize a sealable and chemically compatible waste container for the collection of this waste. The container must be in good condition and suitable for solid waste.[8][9][10]

    • As soon as the first particle of waste is added, the container must be clearly and legibly labeled with the words "Hazardous Waste," the full chemical name "3-Ethyl-1-(pyrrolidin-3-yl)urea," and an indication of the hazards (e.g., "Irritant").[9]

  • Waste Accumulation and Storage :

    • Store the sealed waste container in a designated satellite accumulation area that is near the point of generation and under the control of laboratory personnel.[9][10]

    • The storage area should be well-ventilated, and the container must be kept closed at all times except when adding waste.[9]

  • Arranging for Final Disposal :

    • The final disposal of 3-Ethyl-1-(pyrrolidin-3-yl)urea waste must be managed by a licensed professional waste disposal service.[4][8] Do not attempt to dispose of this chemical via standard drains or as regular trash. [8][11]

    • When the container is approximately 90% full, complete a chemical waste pickup request form as per your institution's environmental health and safety (EH&S) guidelines.[9]

V. Decision-Making Flowchart for Disposal

The following diagram illustrates the logical workflow for the proper management and disposal of 3-Ethyl-1-(pyrrolidin-3-yl)urea waste.

G cluster_0 Waste Generation & Characterization cluster_1 Handling & Collection cluster_2 Storage & Disposal A Generation of 3-Ethyl-1-(pyrrolidin-3-yl)urea Waste B Characterize as Hazardous Waste (Precautionary Principle) A->B C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Choose Compatible, Sealable Container C->D E Label Container: 'Hazardous Waste' + Chemical Name & Hazards D->E F Store in Designated Satellite Accumulation Area E->F G Keep Container Closed F->G H Arrange for Pickup by Licensed Waste Disposal Service G->H I Complete Waste Manifest/Pickup Form H->I

Caption: Disposal workflow for 3-Ethyl-1-(pyrrolidin-3-yl)urea.

VI. Regulatory Compliance: A Shared Responsibility

Adherence to regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) is mandatory.[10][12][13] These regulations govern all aspects of hazardous waste management, from generation and storage to transportation and final disposal.[14] All laboratory personnel involved in handling hazardous waste must receive appropriate training.[11][14]

By adhering to the protocols outlined in this guide, you contribute to a culture of safety and environmental stewardship within your organization. The principles of proactive hazard assessment, proper use of personal protective equipment, and compliant waste management are integral to responsible scientific practice.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous waste operations and emergency response. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration. [Link]

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